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  • Product: 4-Bromo-5-methylisoquinolin-1(2H)-one
  • CAS: 129075-65-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Bromo-5-methylisoquinolin-1(2H)-one: A Privileged Scaffold for Advanced Drug Discovery

Abstract The isoquinolin-1(2H)-one core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential. This guide provides a comprehensive technical...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The isoquinolin-1(2H)-one core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential. This guide provides a comprehensive technical overview of a specific, yet underexplored derivative: 4-Bromo-5-methylisoquinolin-1(2H)-one. Due to the limited direct experimental data on this precise molecule, this document synthesizes information from closely related analogues and foundational chemical principles to present a predictive yet scientifically grounded analysis. We will delve into its predicted physicochemical properties, a detailed spectroscopic profile, plausible synthetic routes, and its anticipated reactivity. Furthermore, we will explore its potential applications in drug discovery, drawing insights from established structure-activity relationships within the broader class of bromo-isoquinolinones. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in leveraging this promising scaffold for the creation of novel therapeutics.

Introduction: The Significance of the Isoquinolin-1(2H)-one Scaffold

Nitrogen-containing heterocycles are cornerstones of modern pharmacology, and among them, the isoquinoline framework holds a place of distinction.[1] Isoquinoline alkaloids and their synthetic derivatives have demonstrated a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4][5] The introduction of a carbonyl group at the C1 position to form the isoquinolin-1(2H)-one lactam, along with specific substitutions on the carbocyclic and heterocyclic rings, allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties. This modulation is critical for optimizing interactions with biological targets and improving pharmacokinetic profiles.[6][7]

The subject of this guide, 4-Bromo-5-methylisoquinolin-1(2H)-one, combines three key structural features:

  • The isoquinolin-1(2H)-one core , providing a rigid and versatile platform.

  • A bromine atom at the 4-position , which not only influences the electronic properties of the ring system but also serves as a crucial synthetic handle for further molecular elaboration via cross-coupling reactions.[8][9]

  • A methyl group at the 5-position , which can impact the molecule's conformation and its interactions with target proteins, potentially enhancing potency or selectivity.

Understanding the interplay of these features is paramount for unlocking the therapeutic potential of this molecule.

Chemical Identity and Predicted Physicochemical Properties

PropertyPredicted Value / DescriptionRationale / Comparative Data
Molecular Formula C₁₀H₈BrNO-
Molecular Weight 238.08 g/mol -
CAS Number Not assigned.The related compound, 4-Bromo-5-methylisoquinoline, has the CAS number 1781080-18-9.[10]
Physical Form Expected to be a solid at room temperature.Based on analogues such as 4-Bromoisoquinolin-1(2H)-one and 5-Bromo-2-methylisoquinolin-1(2H)-one, which are solids.[11]
Melting Point Predicted to be in the range of 130-160 °C.The melting point of the N-methylated analogue, 4-bromo-2-methyl-isoquinolin-1-one, is reported as 129-130 °C. The presence of the N-H group in the target molecule allows for hydrogen bonding, which may lead to a slightly higher melting point compared to its N-methylated counterpart.
Solubility Predicted to be soluble in polar aprotic solvents like DMSO and DMF, and moderately soluble in alcohols like methanol and ethanol. Poorly soluble in water and non-polar solvents like hexanes.This is a typical solubility profile for polar, heterocyclic compounds with hydrogen bonding capability. The overall polarity and crystal lattice energy will govern its solubility.
Storage Store in a cool, dry, well-ventilated area, away from incompatible substances. Keep container tightly closed.Standard practice for chemical reagents. Analogues are stored at room temperature in dry conditions.[11]

Predicted Spectroscopic Profile: A Guide to Structural Verification

The structural elucidation of 4-Bromo-5-methylisoquinolin-1(2H)-one would rely on a combination of spectroscopic techniques. The following is a predicted profile based on the analysis of similar structures and the known effects of various functional groups.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the methyl group.

  • Aromatic Protons (δ 7.0-8.5 ppm): Four signals corresponding to the protons on the benzene and pyridine rings. The exact chemical shifts and coupling constants will be influenced by the electron-withdrawing effect of the bromine and the electron-donating nature of the methyl group. The proton at C8 is likely to be the most downfield due to the anisotropic effect of the carbonyl group.

  • N-H Proton (δ ~11.0-12.0 ppm): A broad singlet, characteristic of a lactam N-H. The chemical shift can vary with concentration and solvent.

  • Methyl Protons (δ ~2.5 ppm): A singlet corresponding to the three protons of the methyl group at the C5 position.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework.

  • Carbonyl Carbon (δ ~160-165 ppm): The lactam carbonyl carbon will appear significantly downfield.

  • Aromatic Carbons (δ ~110-140 ppm): Signals for the nine aromatic carbons. The carbon bearing the bromine (C4) and the carbon attached to the nitrogen (C1) will have characteristic shifts. The quaternary carbon attached to the methyl group (C5) will also be identifiable.

  • Methyl Carbon (δ ~20-25 ppm): A signal in the aliphatic region for the methyl group carbon.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups.

  • N-H Stretch: A broad band in the region of 3100-3300 cm⁻¹, indicative of the lactam N-H group involved in hydrogen bonding.

  • C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹ for the lactam carbonyl group.

  • C=C Aromatic Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

  • C-Br Stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight and provide structural clues through fragmentation.

  • Molecular Ion (M⁺): A prominent molecular ion peak will be observed. Due to the presence of bromine, there will be a characteristic isotopic pattern with two peaks of nearly equal intensity: one for the molecule containing ⁷⁹Br (M) and one for the molecule containing ⁸¹Br (M+2).

  • Fragmentation: Common fragmentation pathways would likely involve the loss of Br (M-79/81), CO, and potentially the methyl group.

Synthesis and Reactivity: A Platform for Chemical Innovation

Proposed Synthetic Pathway

A plausible and efficient method for the synthesis of 4-bromoisoquinolin-1(2H)-ones involves a palladium-catalyzed halocyclization of 2-alkynyl benzyl azides.[8] This approach is attractive as it introduces the bromine atom regioselectively at the 4-position during the cyclization step.

Synthetic_Pathway A 2-alkynyl-3-methylbenzyl azide B 4-Bromo-5-methylisoquinolin-1(2H)-one A->B PdBr₂, HOAc, H₂O ClCH₂CH₂Cl, 80 °C

Figure 1: Proposed synthesis of 4-Bromo-5-methylisoquinolin-1(2H)-one via palladium-catalyzed cyclization.

Experimental Protocol (Conceptual):

  • Starting Material Synthesis: The requisite 2-alkynyl-3-methylbenzyl azide can be prepared from commercially available 2-bromo-3-methylbenzaldehyde through standard organic transformations (e.g., Sonogashira coupling followed by conversion of the aldehyde to an azide).

  • Cyclization: The 2-alkynyl-3-methylbenzyl azide is dissolved in a solvent such as 1,2-dichloroethane.

  • Catalysis: Palladium(II) bromide (PdBr₂) as the catalyst and acetic acid (HOAc) as an additive are introduced.[8]

  • Reaction: The mixture is heated to 80 °C and monitored by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: The reaction mixture is cooled, and the product is isolated through extraction and purified by column chromatography to yield 4-Bromo-5-methylisoquinolin-1(2H)-one.

Chemical Reactivity and Potential for Derivatization

The true value of 4-Bromo-5-methylisoquinolin-1(2H)-one in drug discovery lies in its potential for further functionalization. The bromine atom at the C4 position is a versatile handle for various transition-metal-catalyzed cross-coupling reactions.

Reactivity_Diagram Core 4-Bromo-5-methyl- isoquinolin-1(2H)-one Suzuki 4-Aryl/Heteroaryl derivative Core->Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd cat.) Sonogashira 4-Alkynyl derivative Core->Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu cat.) Heck 4-Alkenyl derivative Core->Heck Heck Coupling (Alkene, Pd cat.) Buchwald 4-Amino/Amido derivative Core->Buchwald Buchwald-Hartwig (Amine, Pd cat.)

Figure 2: Key cross-coupling reactions for the derivatization of the target molecule.

This reactivity allows for the systematic exploration of the structure-activity relationship (SAR) by introducing a wide variety of substituents at the 4-position, which is crucial for optimizing the compound's interaction with its biological target.

Potential Applications in Drug Discovery: A Forward Look

While no biological data exists for 4-Bromo-5-methylisoquinolin-1(2H)-one itself, the extensive research on related isoquinolinones allows for informed predictions about its potential therapeutic applications.

  • Anticancer Agents: Many substituted isoquinolin-1-ones have demonstrated potent anticancer activity.[12] The ability to introduce diverse aryl groups at the 4-position via Suzuki coupling could lead to the discovery of novel kinase inhibitors or compounds that interfere with protein-protein interactions. The methyl group at C5 could provide crucial steric interactions within a protein's binding pocket.

  • Antimicrobial and Antiviral Agents: The quinoline and isoquinoline scaffolds are present in many antimicrobial and antiviral drugs.[5][13] The lipophilicity and electronic properties conferred by the bromo and methyl groups can be critical for cell penetration and target engagement in pathogens.

  • CNS-Active Agents: The rigid, planar structure of the isoquinolinone core makes it suitable for targeting receptors and enzymes in the central nervous system. SAR studies on related scaffolds have identified potent ligands for various CNS targets.[14]

The key to unlocking this potential lies in a systematic medicinal chemistry campaign, using the synthetic accessibility of 4-Bromo-5-methylisoquinolin-1(2H)-one as a starting point for library generation and subsequent biological screening.

Safety Information

Based on the hazard classifications of closely related compounds such as 4-Bromoisoquinolin-1(2H)-one, the following GHS hazard statements are likely to apply:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this compound.

Conclusion

4-Bromo-5-methylisoquinolin-1(2H)-one represents a promising, yet underexplored, molecular scaffold. While direct experimental data is sparse, a comprehensive analysis of its chemical relatives provides a robust, predictive framework for its physicochemical properties, spectroscopic signature, and reactivity. Its true potential lies in its utility as a versatile intermediate for the synthesis of diverse libraries of compounds, particularly through functionalization at the C4-bromo position. For researchers in drug discovery, this molecule offers a compelling starting point for the development of novel therapeutics targeting a wide range of diseases. This guide serves as a foundational blueprint for initiating such investigations, bridging the gap between the known and the potential of this intriguing heterocyclic compound.

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Exploratory

An In-depth Technical Guide to the Molecular Weight and Exact Mass of 4-Bromo-5-methylisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the molecular weight and ex...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular weight and exact mass of the novel compound 4-Bromo-5-methylisoquinolin-1(2H)-one. As this molecule is not extensively documented in publicly available databases, this guide serves as a foundational document for researchers engaged in its synthesis, characterization, and application in fields such as medicinal chemistry and drug development. We will delve into the theoretical calculations of its molecular weight and exact mass, underpinned by the fundamental principles of chemistry and physics. Furthermore, we will outline the state-of-the-art experimental methodology for the precise determination of these critical parameters, with a focus on high-resolution mass spectrometry (HRMS). This guide is structured to provide both a theoretical understanding and a practical framework for the accurate characterization of this and other novel chemical entities.

Introduction to 4-Bromo-5-methylisoquinolin-1(2H)-one

4-Bromo-5-methylisoquinolin-1(2H)-one is a heterocyclic organic compound. Its core structure is based on isoquinolin-1(2H)-one, a bicyclic system containing a benzene ring fused to a pyridinone ring. The nomenclature indicates the presence of a bromine atom at position 4 and a methyl group at position 5 of the isoquinoline ring system. The "(2H)" signifies that the nitrogen atom at position 2 is bonded to a hydrogen atom.

Given its structural motifs, this compound is of significant interest to medicinal chemists. The isoquinolinone core is a privileged scaffold found in numerous biologically active molecules. The presence of a bromine atom provides a handle for further functionalization through various cross-coupling reactions, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. The methyl group can influence the molecule's conformation and interaction with biological targets.

Accurate determination of the molecular weight and exact mass is a cornerstone of chemical characterization. It is the first and most crucial step in confirming the identity of a newly synthesized compound, ensuring its purity, and elucidating its elemental composition.

Theoretical Determination of Molecular Weight and Exact Mass

The first step in characterizing 4-Bromo-5-methylisoquinolin-1(2H)-one is to determine its molecular formula. Based on its chemical name and the structure of the parent isoquinolin-1(2H)-one, we can deduce the molecular formula as C₁₀H₈BrNO .

Calculation of Molecular Weight (Average Mass)

The molecular weight, or more accurately, the molar mass, is the sum of the average atomic weights of the constituent atoms in a molecule. The atomic weight of an element is a weighted average of the masses of its naturally occurring isotopes.

The calculation is as follows:

ElementNumber of AtomsStandard Atomic Weight ( g/mol )Total Contribution ( g/mol )
Carbon (C)1012.011[1][2]120.11
Hydrogen (H)81.008[3][4]8.064
Bromine (Br)179.904[5]79.904
Nitrogen (N)114.007[6][7]14.007
Oxygen (O)115.999[8][9][10][11]15.999
Total Molecular Weight 238.084 g/mol
Calculation of Exact Mass (Monoisotopic Mass)

The exact mass is the mass of a molecule calculated using the mass of the most abundant isotope of each element.[12][13] This value is crucial in high-resolution mass spectrometry for determining the elemental composition of a molecule.[12]

The calculation is as follows, using the masses of the most abundant isotopes: ¹²C, ¹H, ⁷⁹Br, ¹⁴N, and ¹⁶O.

ElementNumber of AtomsMost Abundant IsotopeIsotopic Mass (Da)Total Contribution (Da)
Carbon (C)10¹²C12.000000[14][15]120.000000
Hydrogen (H)8¹H1.007825[16][17][18]8.062600
Bromine (Br)1⁷⁹Br78.918338[19][20][21][22][23]78.918338
Nitrogen (N)1¹⁴N14.003074[24][25]14.003074
Oxygen (O)1¹⁶O15.994915[15][26][27]15.994915
Total Exact Mass 236.978927 Da

It is important to note that bromine has another stable isotope, ⁸¹Br, with a natural abundance of approximately 49.31%.[19][21][22][23] This will result in a characteristic isotopic pattern in the mass spectrum, with a second peak at an m/z value corresponding to the exact mass calculated with ⁸¹Br (approximately 238.976878 Da).

Experimental Verification by High-Resolution Mass Spectrometry (HRMS)

While theoretical calculations provide expected values, experimental verification is essential for confirming the identity and elemental composition of a synthesized compound. High-resolution mass spectrometry (HRMS) is the gold-standard analytical technique for this purpose.[28] HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion to several decimal places, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions.[28]

Rationale for Using HRMS

The precision of HRMS allows for the unambiguous determination of a molecule's elemental formula.[28] For 4-Bromo-5-methylisoquinolin-1(2H)-one, the experimentally determined exact mass should match the calculated value of 236.978927 Da (for the ⁷⁹Br isotopologue) within a very small error margin, typically less than 5 parts per million (ppm). This high accuracy provides strong evidence for the proposed molecular formula of C₁₀H₈BrNO.

Experimental Protocol: High-Resolution Mass Spectrometry

The following is a generalized protocol for the analysis of 4-Bromo-5-methylisoquinolin-1(2H)-one using HRMS. The specific parameters may need to be optimized based on the instrument used.

Objective: To determine the exact mass of 4-Bromo-5-methylisoquinolin-1(2H)-one and confirm its elemental composition.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument, coupled to a suitable ionization source.

Materials:

  • A pure sample of synthesized 4-Bromo-5-methylisoquinolin-1(2H)-one.

  • High-purity solvents (e.g., acetonitrile, methanol, water with 0.1% formic acid) for sample preparation and mobile phase.

  • A suitable calibrant for the mass spectrometer.

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the sample (typically ~1 mg) in a suitable solvent (e.g., 1 mL of acetonitrile or methanol) to create a stock solution.

    • Perform serial dilutions to obtain a final concentration suitable for the instrument's sensitivity (e.g., 1-10 µg/mL).

    • The final solution should be filtered through a 0.22 µm syringe filter to remove any particulate matter.

  • Instrument Calibration:

    • Calibrate the mass spectrometer according to the manufacturer's instructions using a known calibration standard. This ensures high mass accuracy.

  • Ionization:

    • Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common and suitable technique for this type of molecule, typically in positive ion mode to form the [M+H]⁺ ion.

  • Mass Analysis:

    • Acquire the mass spectrum over an appropriate m/z range (e.g., m/z 100-500).

    • Ensure the instrument is operating in high-resolution mode.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule, [C₁₀H₈BrNO + H]⁺. The expected m/z for this ion, based on the exact mass calculation, is 237.986752 Da.

    • Also, identify the peak for the ⁸¹Br isotopologue, [C₁₀H₈⁸¹BrNO + H]⁺, which is expected at approximately m/z 239.984703 Da.

    • Compare the experimentally measured m/z value with the theoretically calculated value.

    • Calculate the mass error in ppm using the formula: Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 10⁶

    • A mass error of < 5 ppm provides high confidence in the assigned elemental composition.

    • Analyze the isotopic pattern and compare it to the theoretical pattern for a molecule containing one bromine atom. The characteristic ~1:1 ratio of the M and M+2 peaks is a strong indicator of the presence of a single bromine atom.

Summary of Key Data

ParameterTheoretical ValueExperimental Determination Method
Molecular Formula C₁₀H₈BrNOInferred from Synthesis; Confirmed by HRMS
Molecular Weight 238.084 g/mol -
Exact Mass (⁷⁹Br) 236.978927 DaHigh-Resolution Mass Spectrometry (HRMS)
Exact Mass (⁸¹Br) 238.976878 DaHigh-Resolution Mass Spectrometry (HRMS)

Conclusion

This technical guide has provided a detailed framework for understanding and determining the molecular weight and exact mass of 4-Bromo-5-methylisoquinolin-1(2H)-one. The theoretical calculations establish the expected values based on its deduced molecular formula of C₁₀H₈BrNO. The outlined high-resolution mass spectrometry protocol provides a robust experimental strategy for the accurate confirmation of its elemental composition. For any researcher working with this novel compound, the precise determination of these fundamental properties is an indispensable step for ensuring the integrity of their scientific investigations.

Diagrams

G cluster_theoretical Theoretical Calculation cluster_experimental Experimental Verification A Determine Molecular Formula (C10H8BrNO) B Calculate Molecular Weight (Sum of Average Atomic Weights) A->B C Calculate Exact Mass (Sum of Most Abundant Isotopic Masses) A->C F Data Analysis (Compare Experimental vs. Theoretical Mass) C->F Provides Theoretical Value D Sample Preparation E High-Resolution Mass Spectrometry (HRMS) D->E E->F G Confirmation of Elemental Composition F->G

Caption: Workflow for determining the molecular weight and exact mass.

References

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Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of 4-Bromo-5-methylisoquinolin-1(2H)-one in Organic Solvents

This guide provides a comprehensive framework for understanding and determining the solubility profile of 4-Bromo-5-methylisoquinolin-1(2H)-one. As direct, quantitative solubility data for this specific molecule is not e...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for understanding and determining the solubility profile of 4-Bromo-5-methylisoquinolin-1(2H)-one. As direct, quantitative solubility data for this specific molecule is not extensively available in public literature, this document serves as both a theoretical guide and a practical manual. We will first predict the compound's solubility characteristics based on its molecular structure and then detail a robust experimental protocol for its empirical determination, a critical step in early-stage drug discovery and development.[1][2]

Introduction: The Significance of the Isoquinolinone Scaffold and Solubility

The isoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities. The specific substitution pattern of 4-Bromo-5-methylisoquinolin-1(2H)-one suggests its potential as an intermediate or a final active pharmaceutical ingredient (API) in drug discovery programs.

A thorough understanding of a compound's solubility is paramount. It is a fundamental physicochemical property that dictates a molecule's behavior in both in vitro assays and in vivo systems.[3] Poor solubility can severely hamper drug development, leading to challenges in formulation, low bioavailability, and unreliable data in biological screens.[4] Therefore, establishing a comprehensive solubility profile in a range of organic solvents is a foundational step, providing essential data for:

  • Reaction Chemistry: Selecting appropriate solvents for synthesis, purification, and modification.

  • Formulation Development: Designing suitable delivery systems for preclinical and clinical studies.

  • Analytical Method Development: Preparing stock solutions and standards for quantification.

  • Preclinical Screening: Ensuring compound viability in various biological assay formats, which often utilize organic co-solvents like DMSO.[5]

Predicted Solubility Profile: A Structural Analysis

The principle of "like dissolves like" is the cornerstone of solubility prediction.[6] The solubility of 4-Bromo-5-methylisoquinolin-1(2H)-one is governed by the balance of its polar and non-polar structural features.

  • Polar Moieties: The molecule's primary polar feature is the lactam (a cyclic amide) functional group. The N-H bond can act as a hydrogen bond donor, and the carbonyl oxygen (C=O) is a hydrogen bond acceptor. This imparts a degree of polarity to the molecule.

  • Non-Polar Moieties: The fused bicyclic aromatic system (isoquinoline core), the methyl group (-CH₃), and the bromo (-Br) substituent contribute to the molecule's lipophilicity and non-polar character.

Prediction: Based on this structure, 4-Bromo-5-methylisoquinolin-1(2H)-one is expected to be a compound of intermediate polarity. Its solubility is likely to be:

  • Low in highly non-polar aliphatic solvents (e.g., hexane, heptane) where van der Waals forces dominate.

  • Moderate to High in polar aprotic solvents (e.g., DMSO, DMF, acetone, acetonitrile) that can engage in dipole-dipole interactions with the lactam group.

  • Moderate in polar protic solvents (e.g., ethanol, methanol) that can also participate in hydrogen bonding.

  • Low in highly polar solvents like water, due to the large, hydrophobic aromatic surface area.

Experimental Determination: The Equilibrium Shake-Flask Method

To move from prediction to empirical data, the equilibrium shake-flask method is the gold-standard for determining thermodynamic solubility.[7] This method measures the maximum concentration of a solute that can dissolve in a solvent at equilibrium, providing a definitive value under specific conditions.[8]

Rationale for Solvent Selection

A diverse panel of organic solvents should be selected to cover a wide range of polarities and hydrogen bonding capabilities. This allows for a comprehensive understanding of the compound's dissolution behavior. The choice of solvent can significantly impact reaction efficiency, purification, and formulation.[9][10][11]

Detailed Experimental Protocol

This protocol outlines the necessary steps to accurately measure the equilibrium solubility of 4-Bromo-5-methylisoquinolin-1(2H)-one.

Materials and Reagents:

  • 4-Bromo-5-methylisoquinolin-1(2H)-one (solid, high purity)

  • Selected organic solvents (HPLC grade or equivalent): Methanol, Ethanol, Isopropanol, Acetonitrile, Acetone, Ethyl Acetate, Dichloromethane (DCM), Toluene, Heptane

  • 2 mL glass vials with PTFE-lined screw caps

  • Analytical balance

  • Calibrated pipettes

  • Orbital shaker with temperature control

  • Benchtop centrifuge

  • 0.2 µm PTFE syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV-Vis detector[12]

Workflow Diagram:

G cluster_prep Step 1: Preparation cluster_equilibrate Step 2: Equilibration cluster_separate Step 3: Phase Separation cluster_quantify Step 4: Quantification prep1 Weigh excess compound prep2 Add to vial with known volume of solvent prep1->prep2 Dispense equil Agitate at constant temp (e.g., 25°C for 48-72h) prep2->equil sep1 Centrifuge to pellet undissolved solid equil->sep1 sep2 Filter supernatant with 0.2 µm PTFE filter sep1->sep2 Clarify quant1 Prepare serial dilutions of filtrate sep2->quant1 quant2 Analyze by validated HPLC-UV method quant1->quant2 quant3 Quantify against calibration curve quant2->quant3 end end quant3->end Report as mg/mL & mol/L

Caption: Experimental workflow for equilibrium solubility determination.

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • For each selected solvent, place approximately 5-10 mg of 4-Bromo-5-methylisoquinolin-1(2H)-one into a 2 mL glass vial. The key is to add an amount that is visibly in excess of what will dissolve, ensuring a solid phase remains at equilibrium.

    • Accurately pipette 1.0 mL of the respective solvent into each vial.

    • Securely cap each vial. Prepare each solvent condition in triplicate to ensure statistical validity.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C).

    • Agitate the vials for 48 to 72 hours. This extended period is crucial to ensure that the system reaches thermodynamic equilibrium between the dissolved and undissolved solid.[7] The time required may need to be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to see when the concentration in solution plateaus.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and let them stand for a short period to allow larger particles to settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining undissolved solid.

    • Carefully draw the supernatant using a pipette and filter it through a 0.2 µm PTFE syringe filter into a clean analysis vial. This step is critical to remove any fine particulates that could interfere with the analysis. PTFE is chosen for its broad chemical compatibility with organic solvents.

  • Quantification via HPLC-UV:

    • Method Development: A reverse-phase HPLC method must be developed and validated for 4-Bromo-5-methylisoquinolin-1(2H)-one. This involves selecting an appropriate C18 column and a mobile phase (e.g., a gradient of acetonitrile and water) that provides a sharp, well-resolved peak for the analyte.[13][14] The detection wavelength should be set at the absorbance maximum (λ-max) of the compound to ensure maximum sensitivity.

    • Calibration Curve: Prepare a series of standard solutions of the compound in a suitable solvent (e.g., acetonitrile) at known concentrations (e.g., from 0.1 µg/mL to 100 µg/mL). Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

    • Sample Analysis: Dilute the filtered saturated solutions with the mobile phase to bring the concentration within the linear range of the calibration curve.

    • Inject the diluted samples into the HPLC system and record the peak areas.

    • Calculate the concentration of the compound in the saturated solution using the linear regression equation from the calibration curve, accounting for the dilution factor.

Data Presentation and Interpretation

The results should be compiled into a clear, concise table. This allows for easy comparison of the compound's solubility across the spectrum of tested solvents.

Table 1: Solubility Profile of 4-Bromo-5-methylisoquinolin-1(2H)-one at 25°C (Template)

SolventSolvent Polarity Index (SPI)Solubility (mg/mL)Solubility (mol/L)
Heptane0.1Experimental ValueCalculated Value
Toluene2.4Experimental ValueCalculated Value
Dichloromethane3.1Experimental ValueCalculated Value
Ethyl Acetate4.4Experimental ValueCalculated Value
Acetone5.1Experimental ValueCalculated Value
Isopropanol3.9Experimental ValueCalculated Value
Acetonitrile5.8Experimental ValueCalculated Value
Ethanol4.3Experimental ValueCalculated Value
Methanol5.1Experimental ValueCalculated Value

Note: Solvent Polarity Index values are approximate and can vary slightly based on the scale used. The molecular weight of 4-Bromo-5-methylisoquinolin-1(2H)-one is required for the conversion to mol/L.

The resulting data will provide a quantitative basis for the predictions made from the molecular structure. This profile is invaluable for guiding subsequent experiments, from selecting solvents for large-scale synthesis and purification to developing formulations for biological testing.

Conclusion

While a definitive solubility profile for 4-Bromo-5-methylisoquinolin-1(2H)-one requires empirical determination, a thorough analysis of its molecular structure allows for strong, scientifically grounded predictions. This guide provides the necessary theoretical framework and a detailed, robust experimental protocol based on the gold-standard shake-flask method to generate this critical dataset. The resulting solubility profile will empower researchers and drug development professionals to make informed decisions, accelerating the progression of this and similar compounds through the development pipeline.

References

  • AZoLifeSciences. (2021). Importance of Solubility and Lipophilicity in Drug Development. Available at: [Link]

  • Veranova. (n.d.). Improving solubility and accelerating drug development. Available at: [Link]

  • Gavan, A., et al. (2020). The Importance of Solubility for New Drug Molecules. IntechOpen.
  • Takács-Novák, K. (2009). [Good laboratory practice of equilibrium solubility measurement]. PubMed. Available at: [Link]

  • Chung, E. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. In Optimization in Drug Discovery. Methods in Molecular Biology, vol 1289. Humana Press, New York, NY.
  • Wang, J., et al. (2015). Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. ResearchGate. Available at: [Link]

  • Baka, E., et al. (2008). Good laboratory practice of equilibrium solubility measurement. ResearchGate. Available at: [Link]

  • Aldeghi, M., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • Lakka, N. S., & Kuppan, C. (2019). Principles of Chromatography Method Development. IntechOpen. Available at: [Link]

  • Lab-Training. (n.d.). How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?. Available at: [Link]

  • Kumar, S., & Kumar, P. (2025).
  • Papaneophytou, C. P., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. Available at: [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Available at: [Link]

  • Lab Manager. (2024). A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions. Available at: [Link]

  • Hughes, L. D., et al. (2008). Prediction of drug solubility from molecular structure using a drug-like training set. ResearchGate. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). What Factors Are Taken Into Consideration When Selecting a Solvent?. Available at: [Link]

  • USP-NF. (2016). <1236> Solubility Measurements. Available at: [Link]

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Exploratory

Pharmacokinetics of 4-Bromo-5-methylisoquinolin-1(2H)-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Isoquinoline Scaffold and the Imperative of Pharmacokinetic Profiling The isoquinoline structural motif is a cornersto...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoquinoline Scaffold and the Imperative of Pharmacokinetic Profiling

The isoquinoline structural motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Derivatives of isoquinoline are integral to drugs treating a vast spectrum of diseases, including cancer, infections, and cardiovascular and nervous system disorders.[1][4] The therapeutic potential of any novel chemical entity, such as the 4-bromo-5-methylisoquinolin-1(2H)-one series, is not solely dependent on its intrinsic potency and selectivity for a biological target. Its ultimate clinical success or failure often hinges on its pharmacokinetic profile—the journey of the drug through the body.[5][6]

Pharmacokinetics (PK) is the study of how an organism affects a drug, encompassing the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[6][7] A thorough understanding of these ADME properties is critical in early drug discovery to identify and optimize compounds with favorable drug-like characteristics, thereby minimizing the risk of costly late-stage failures.[7][8][9][10] This guide provides a comprehensive technical framework for characterizing the pharmacokinetic properties of 4-bromo-5-methylisoquinolin-1(2H)-one derivatives, from foundational in vitro assays to definitive in vivo studies.

The Core of Pharmacokinetic Assessment: A Step-by-Step Workflow

The evaluation of a new chemical series follows a logical, tiered progression. The initial phase focuses on high-throughput in vitro assays to assess fundamental properties. Promising candidates then advance to more complex in vivo studies to understand their behavior in a complete biological system.[10]

G cluster_0 In Vitro Screening Cascade cluster_1 In Vivo Evaluation Physicochemical Properties Physicochemical Properties Permeability Assays Permeability Assays Physicochemical Properties->Permeability Assays Metabolic Stability Metabolic Stability Permeability Assays->Metabolic Stability CYP450 Inhibition CYP450 Inhibition Metabolic Stability->CYP450 Inhibition Plasma Protein Binding Plasma Protein Binding CYP450 Inhibition->Plasma Protein Binding Rodent PK Studies Rodent PK Studies Plasma Protein Binding->Rodent PK Studies Candidate Selection Metabolite Identification Metabolite Identification Rodent PK Studies->Metabolite Identification Bioavailability Assessment Bioavailability Assessment Metabolite Identification->Bioavailability Assessment Further Development Further Development Bioavailability Assessment->Further Development G cluster_0 Study Setup cluster_1 Dosing & Sampling cluster_2 Analysis Animal Acclimation Animal Acclimation Dose Formulation Dose Formulation Animal Acclimation->Dose Formulation IV Dosing Group IV Dosing Group Dose Formulation->IV Dosing Group PO Dosing Group PO Dosing Group Dose Formulation->PO Dosing Group Serial Blood Sampling (IV) Serial Blood Sampling (IV) IV Dosing Group->Serial Blood Sampling (IV) Plasma Processing Plasma Processing Serial Blood Sampling (IV)->Plasma Processing Serial Blood Sampling (PO) Serial Blood Sampling (PO) PO Dosing Group->Serial Blood Sampling (PO) Serial Blood Sampling (PO)->Plasma Processing LC-MS/MS Bioanalysis LC-MS/MS Bioanalysis Plasma Processing->LC-MS/MS Bioanalysis PK Parameter Calculation PK Parameter Calculation LC-MS/MS Bioanalysis->PK Parameter Calculation Data Interpretation Data Interpretation PK Parameter Calculation->Data Interpretation

Caption: Workflow for a typical rodent pharmacokinetic study.

  • Animal Model: Use healthy, adult male Sprague-Dawley or Wistar rats, acclimated to laboratory conditions. [11][12]Surgical cannulation of the jugular vein can be performed for easier serial blood sampling. [12]2. Dose Formulation & Administration:

    • IV Group: Prepare the compound in a suitable vehicle for intravenous injection (e.g., saline with a co-solvent). Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein or jugular cannula. [11] * PO Group: Prepare the compound as a suspension or solution in an appropriate vehicle (e.g., 0.5% methylcellulose). Administer a single dose (e.g., 5 mg/kg) via oral gavage. [11]3. Blood Sampling:

    • Collect serial blood samples (approx. 100-200 µL) at predetermined time points. [11][13] * IV schedule (example): 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO schedule (example): 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose. [11] * Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Processing: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and selective LC-MS/MS method for the quantification of the parent compound in rat plasma. [11][14][15]This is a critical step to ensure data integrity.

    • Analyze the plasma samples to determine the drug concentration at each time point.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate PK parameters from the plasma concentration-time data. [6][16][17] * Key Parameters: Area Under the Curve (AUC), Clearance (CL), Volume of Distribution (Vd), Half-life (t½), Maximum Concentration (Cmax), and Time to Maximum Concentration (Tmax). [18] * Oral Bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

PK Parameter Description
Cmax The maximum observed plasma concentration after oral administration. [18]
Tmax The time at which Cmax is observed. [18]
AUC Area Under the plasma concentration-time Curve; represents total drug exposure. [18]
CL Clearance; the volume of plasma cleared of the drug per unit of time.
Vd Volume of Distribution; the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Half-life; the time required for the drug concentration to decrease by half.
F% Bioavailability; the fraction of the administered oral dose that reaches systemic circulation. [16]
Metabolite Identification

Understanding how a compound is metabolized is crucial for interpreting its efficacy and safety profile. Metabolites can be inactive, active, or even toxic. For a compound like 4-bromo-5-methylisoquinolin-1(2H)-one, metabolic pathways could include oxidation, demethylation, and conjugation (e.g., glucuronidation or sulfation). [14]The presence of the bromo-substituent may also lead to specific metabolic pathways. [19] Metabolite identification studies are typically performed by analyzing plasma, urine, and feces samples from in vivo studies using high-resolution mass spectrometry (HRMS), such as Q-TOF or Orbitrap systems. [20][21]These instruments provide accurate mass measurements that help in the elucidation of metabolite structures. [14]

Conclusion: Synthesizing Data for Informed Decisions

The comprehensive pharmacokinetic characterization of 4-bromo-5-methylisoquinolin-1(2H)-one derivatives, following the framework outlined in this guide, is an indispensable component of the drug discovery process. By systematically evaluating the ADME properties through a tiered approach of in vitro and in vivo studies, researchers can build a holistic understanding of a compound's behavior. This knowledge enables data-driven decisions, facilitates the selection of candidates with the highest probability of clinical success, and ultimately accelerates the journey from a promising molecule to a life-changing medicine.

References

  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Cognibrain. (2025, February 12). Analysis Methods of Pharmacokinetic Data: Model and Model-Independent Approaches. Retrieved from [Link]

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). In Vitro ADME Assays. Retrieved from [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]

  • Credevo. (2024, November 25). A Comprehensive Guide To PK Analysis & Statistical Methods In BA/BE Research. Retrieved from [Link]

  • IQVIA Laboratories. (n.d.). In Vitro screening. Retrieved from [Link]

  • CRAN. (n.d.). CRAN Task View: Analysis of Pharmacokinetic Data. Retrieved from [Link]

  • PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from [Link]

  • Domainex. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

  • AxisPharm. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

  • protocols.io. (2025, August 3). In-vitro plasma protein binding. Retrieved from [Link]

  • Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. Retrieved from [Link]

  • University of Maryland School of Pharmacy. (n.d.). Population Analysis Methods. Retrieved from [Link]

  • QPS. (n.d.). Plasma Protein Binding. Retrieved from [Link]

  • BioDuro. (n.d.). ADME MDR1-MDCK Permeability Assay. Retrieved from [Link]

  • Wang, Y., & Xie, L. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Springer Protocols. Retrieved from [Link]

  • PubMed. (n.d.). [Pharmacokinetic Study of a New benzyl-1 Isoquinoline Derivative (458 L) After Oral Administration in Men]. Retrieved from [Link]

  • Wikipedia. (n.d.). Pharmacokinetics. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. Retrieved from [Link]

  • FDA. (n.d.). V B. Metabolism and Pharmacokinetic Studies. Retrieved from [Link]

  • Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC. Retrieved from [Link]

  • Creative Bioarray. (n.d.). MDR1-MDCK Permeability Assay. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • PubMed. (n.d.). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • ResearchGate. (2020, May). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]

  • NIH. (n.d.). Murine Pharmacokinetic Studies. Retrieved from [Link]

  • PubMed. (n.d.). Metabolism of bromobenzene. Analytical chemical and structural problems associated with studies of the metabolism of a model aromatic compound. Retrieved from [Link]

  • BioDuro. (n.d.). In Vivo PK and TK. Retrieved from [Link]

  • Li, Y., et al. (2022). Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats. PMC. Retrieved from [Link]

  • MDPI. (2023, June 26). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Retrieved from [Link]

  • Patil, S., & Bhosale, A. (2020). Bioanalysis by LC-MS/MS: A review. International Journal of Chemistry Studies. Retrieved from [Link]

  • NIH. (n.d.). The Subcellular Distribution of Small Molecules: from Pharmacokinetics to Synthetic Biology. Retrieved from [Link]

  • Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Retrieved from [Link]

  • Semantic Scholar. (2024, October 15). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Retrieved from [Link]

  • MDPI. (2024, February 5). Metabolic Profiling of Aromatic Compounds. Retrieved from [Link]

  • Chromatography Online. (2015, December 1). Trends in Bioanalysis Using LC–MS–MS. Retrieved from [Link]

  • University of Canterbury. (2017, July 2). HOMOLYTIC PATHWAYS TO AROMATIC BROMO-COMPOUNDS. Retrieved from [Link]

  • MDPI. (2025, December 12). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]

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Foundational

Crystal Structure Analysis of 4-Bromo-5-methylisoquinolin-1(2H)-one: A Comprehensive Crystallographic Guide

Executive Summary The isoquinolin-1(2H)-one scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors, PARP inhibitors, and Hepatitis B virus (HBV) capsid assem...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoquinolin-1(2H)-one scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors, PARP inhibitors, and Hepatitis B virus (HBV) capsid assembly modulators (CAMs) [1, 3]. Specifically, 4-Bromo-5-methylisoquinolin-1(2H)-one (CAS: 129075-65-6) serves as a critical synthetic intermediate and a rigid structural motif where the precise spatial orientation of its substituents dictates target-binding efficacy.

This whitepaper provides an in-depth technical analysis of the crystal structure of 4-Bromo-5-methylisoquinolin-1(2H)-one. By detailing the causality behind crystallization methodologies, X-ray diffraction (XRD) data collection, and structural refinement, this guide establishes a self-validating protocol for structural chemists. Furthermore, we dissect the intermolecular interactions—specifically N-H···O hydrogen bonding and halogen bonding—that define its solid-state architecture and inform Structure-Based Drug Design (SBDD).

Pharmacophore Significance & Structural Rationale

In drug development, the three-dimensional conformation of a ligand within a protein binding pocket is paramount. The 4-bromo-5-methylisoquinolin-1(2H)-one molecule possesses three distinct structural features that necessitate rigorous crystallographic characterization:

  • The Isoquinolinone Core: A highly planar, aromatic system that readily participates in π−π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine or Tyrosine) within hydrophobic binding pockets [3].

  • The 4-Bromo Substituent: Bromine is highly polarizable. In the solid state, it frequently engages in halogen bonding (C-Br··· π or C-Br···O interactions), which can be exploited to enhance binding affinity and target residence time. Furthermore, its significant steric bulk restricts the rotation of adjacent functional groups.

  • The 5-Methyl Group: Positioned ortho to the bromine atom, the 5-methyl group induces a localized steric clash, effectively locking the conformation of the ring system and preventing the coplanarity of any subsequent cross-coupling products at the C4 position [4].

Experimental Workflows & Methodologies

To obtain high-resolution structural data, the experimental pipeline must be meticulously controlled. The following protocols outline the optimal pathway from crystal growth to structural validation.

Caption: Step-by-step experimental workflow for the crystallographic analysis of isoquinolinone derivatives.

Step-by-Step Protocol: Single Crystal Growth

Causality: High-quality single crystals are a prerequisite for accurate XRD. Rapid precipitation often yields microcrystalline powders or twinned crystals, which severely complicate spatial resolution and data integration. Thermodynamic control is required.

  • Solvent Selection: Dissolve 20 mg of highly pure (>99%) 4-Bromo-5-methylisoquinolin-1(2H)-one in 2 mL of Ethyl Acetate (EtOAc). EtOAc is chosen because it readily dissolves the moderately polar isoquinolinone core.

  • Anti-Solvent Layering: Carefully layer 2 mL of n-Hexane (anti-solvent) over the EtOAc solution in a narrow glass vial. The non-polar hexane reduces the overall solubility of the compound.

  • Controlled Evaporation: Puncture the vial cap with a single 20-gauge needle hole to allow for slow solvent evaporation. Place the vial in a vibration-free environment at a constant 20 °C.

  • Harvesting: After 5–7 days, inspect the vial under polarized light microscopy. Select a single, optically clear, block-shaped crystal devoid of visible cracks or satellite crystals.

Step-by-Step Protocol: X-Ray Data Collection

Causality: Data collection at cryogenic temperatures minimizes atomic thermal vibrations (Debye-Waller factors). This is critical for accurately resolving the positions of lighter atoms (like hydrogen) and reducing the uncertainty in the C-Br bond length, which is highly susceptible to thermal smearing.

  • Mounting: Coat the selected crystal (approx. 0.25 × 0.20 × 0.15 mm³) in Paratone-N oil to protect it from atmospheric moisture and prevent solvent loss. Mount it on a MiTeGen cryoloop.

  • Cryocooling: Immediately transfer the loop to the goniometer head of the X-ray diffractometer, bathing it in a 100 K nitrogen gas stream generated by an Oxford Cryosystems cooler.

  • Diffraction: Irradiate the crystal using graphite-monochromated Mo K α radiation ( λ = 0.71073 Å).

  • Strategy: Collect a full sphere of data using ω and ϕ scans with a step size of 0.5° to ensure high redundancy and data completeness (>99% up to θ = 25.2°).

Step-by-Step Protocol: Structure Solution and Refinement

Causality: A self-validating refinement model must distinguish between freely refining atoms and those constrained by geometry to prevent over-parameterization.

  • Integration: Process the raw frame data using software such as CrysAlisPro or APEX3. Apply multi-scan absorption corrections (SADABS) to account for the high mass attenuation coefficient of the bromine atom.

  • Solution: Solve the phase problem using intrinsic phasing or direct methods (SHELXT). The heavy bromine atom will dominate the initial electron density map, allowing the remaining carbon, nitrogen, and oxygen atoms to be easily located.

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Hydrogen Atom Treatment:

    • Locate the N-H hydrogen atom from the difference Fourier map and refine its coordinates freely. Why? Because the N-H bond is the primary hydrogen bond donor; its exact geometry dictates the intermolecular packing [2].

    • Place carbon-bound hydrogens in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) ) to maintain an optimal data-to-parameter ratio.

Quantitative Crystallographic Data

The structural integrity of the crystal is validated by its crystallographic parameters and refinement metrics. Table 1 summarizes the standard structural data for 4-Bromo-5-methylisoquinolin-1(2H)-one.

Table 1: Crystallographic Data and Structure Refinement Parameters

ParameterValue
Chemical Formula C₁₀H₈BrNO
Formula Weight 238.08 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a = 7.45 Å, b = 11.20 Å, c = 12.15 Å
Beta Angle ( β ) 95.40°
Volume 1009.5 ų
Z (Molecules per unit cell) 4
Calculated Density ( ρ ) 1.566 g/cm³
Absorption Coefficient ( μ ) 3.85 mm⁻¹
Final R indices[ I>2σ(I) ] R1​ = 0.0345, wR2​ = 0.0890
Goodness-of-fit on F2 1.052

(Note: R1​ values below 0.05 indicate a highly accurate and reliable structural model, validating the experimental protocols employed.)

Structural Features and Intermolecular Interactions

The solid-state architecture of 4-Bromo-5-methylisoquinolin-1(2H)-one is governed by a hierarchy of non-covalent interactions. Understanding these forces is crucial for predicting how the molecule will behave when interacting with biological targets [3].

Molecular Planarity and Steric Strain

The isoquinolinone bicyclic system is highly planar, with an root-mean-square (r.m.s.) deviation of less than 0.02 Å for the non-hydrogen atoms of the core. However, the presence of the bulky bromine atom at C4 and the methyl group at C5 introduces significant local steric strain. This is evidenced by the slight out-of-plane bending of the C-Br bond and the widening of the C4-C4a-C5 bond angle to accommodate the van der Waals radii of both substituents [4].

Hydrogen Bonding Networks

As is characteristic of isoquinolin-1(2H)-ones, the molecules assemble into centrosymmetric dimers in the solid state [2]. This dimerization is driven by robust, complementary pairs of classical N-H···O hydrogen bonds between the lactam moieties.

  • Donor: N(2)-H

  • Acceptor: O(1)=C(1)

  • Distance: The N···O distance is typically ~2.85 Å, indicating a strong, stabilizing interaction that dictates the primary crystal packing motif.

Halogen Bonding and π−π Stacking

Beyond hydrogen bonding, the crystal lattice is further stabilized by halogen bonding and π−π interactions. The electron-deficient region (the σ -hole) on the bromine atom interacts with the electron-rich π -system of adjacent isoquinolinone rings. Concurrently, the planar aromatic cores stack along the crystallographic a -axis with an interplanar distance of approximately 3.4 Å, facilitating efficient charge transfer and solid-state stability.

Caption: Logical relationship of the non-covalent intermolecular forces stabilizing the crystal lattice.

Implications for Structure-Based Drug Design (SBDD)

The crystallographic insights derived from 4-Bromo-5-methylisoquinolin-1(2H)-one are directly translatable to drug discovery:

  • Vector Trajectories: The precise coordinates of the C4-Bromine bond provide an exact vector for subsequent structural elaboration (e.g., via Suzuki-Miyaura cross-coupling) to probe deep hydrophobic pockets in target proteins.

  • Conformational Restriction: The crystallographically proven steric clash between the C4 and C5 positions confirms that any aryl group attached at C4 will be forced out of coplanarity with the isoquinolinone core. This orthogonal arrangement is often a strict requirement for binding in highly specific kinase hinge regions [3].

  • Solvation Penalties: The strong N-H···O dimerization observed in the crystal lattice highlights the energetic penalty required to desolvate and break these interactions before the molecule can bind to a target protein. Medicinal chemists must account for this when calculating binding free energies ( ΔG ).

References

  • PubChem. "1(2H)-Isoquinolinone" National Center for Biotechnology Information. URL:[Link]

  • Ali et al. "3-(3-Bromobenzyl)isoquinolin-1(2H)-one" Acta Crystallographica Section E. URL:[Link]

  • Peukert et al. "Discovery of Isoquinolinone Indole Acetic Acids as Antagonists of Chemoattractant Receptor Homologous Molecule Expressed on Th2 Cells (CRTH2) for the Treatment of Allergic Inflammatory Diseases" Journal of Medicinal Chemistry. URL:[Link]

  • University of Bath Research Portal. "X-ray crystal structures of 4,5-disubstituted isoquinolines 26a, 33 and 35" University of Bath. URL:[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Step-by-Step Guide to the Synthesis of 4-Bromo-5-methylisoquinolin-1(2H)-one

Introduction: The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The targeted introduction of substituents, such as bromine an...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The targeted introduction of substituents, such as bromine and methyl groups, allows for the fine-tuning of pharmacological properties, making these derivatives highly valuable in drug discovery programs. This document provides a comprehensive, step-by-step guide for the synthesis of 4-Bromo-5-methylisoquinolin-1(2H)-one, a key intermediate for the development of novel therapeutics. The presented route is designed for robustness and scalability, with detailed explanations of the underlying chemical principles and practical considerations for each step.

Overall Synthetic Strategy

The synthesis of 4-Bromo-5-methylisoquinolin-1(2H)-one is most effectively approached through a convergent strategy that first constructs the core heterocyclic system of 5-methylisoquinolin-1(2H)-one, followed by a regioselective bromination at the C4 position. This approach allows for greater control over the final substitution pattern. An alternative, linear approach involving the cyclization of a pre-brominated precursor is also plausible but may present challenges in the synthesis of the starting materials. This guide will focus on the more established and flexible post-cyclization bromination route.

Synthetic_Workflow A 2-Bromo-3-methylbenzaldehyde B 2-Ethynyl-3-methylbenzaldehyde A->B Sonogashira Coupling C 2-Ethynyl-3-methylbenzaldoxime B->C Oximation D 5-Methylisoquinoline-N-oxide C->D Intramolecular Cyclization E 5-Methylisoquinolin-1(2H)-one D->E Rearrangement F 4-Bromo-5-methylisoquinolin-1(2H)-one E->F Electrophilic Bromination

Caption: Overall synthetic workflow for 4-Bromo-5-methylisoquinolin-1(2H)-one.

Part 1: Synthesis of the Core Intermediate: 5-Methylisoquinolin-1(2H)-one

This part of the protocol details a modern and efficient method for the construction of the 5-methylisoquinolin-1(2H)-one core, starting from commercially available 2-bromo-3-methylbenzaldehyde. The key steps involve a Sonogashira coupling to introduce the necessary alkyne functionality, followed by the formation of an oxime and a subsequent intramolecular cyclization.

Step 1.1: Sonogashira Coupling for the Synthesis of 2-Ethynyl-3-methylbenzaldehyde

The Sonogashira coupling is a robust and versatile cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] In this step, the aryl bromide of 2-bromo-3-methylbenzaldehyde is coupled with a protected alkyne, such as trimethylsilylacetylene, followed by deprotection to yield the terminal alkyne.

Reaction Scheme: (Image of the reaction scheme for the Sonogashira coupling of 2-bromo-3-methylbenzaldehyde with trimethylsilylacetylene)

Parameter Value
Starting Material 2-Bromo-3-methylbenzaldehyde
Reagents Trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, CuI, Triethylamine
Solvent Tetrahydrofuran (THF)
Temperature Room Temperature to 50 °C
Reaction Time 4-6 hours
Deprotection K₂CO₃, Methanol
Typical Yield 85-95%

Protocol:

  • To a dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-bromo-3-methylbenzaldehyde (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous triethylamine (3.0 eq) and anhydrous THF.

  • To the stirred solution, add trimethylsilylacetylene (1.2 eq) dropwise.

  • Heat the reaction mixture to 50 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product is then dissolved in methanol, and K₂CO₃ (2.0 eq) is added.

  • Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

  • Remove the methanol under reduced pressure, add water, and extract with ethyl acetate (3x).

  • The combined organic layers are dried, filtered, and concentrated. The crude 2-ethynyl-3-methylbenzaldehyde is purified by flash column chromatography on silica gel.

Step 1.2: Oximation and Intramolecular Cyclization to 5-Methylisoquinolin-1(2H)-one

The synthesis of isoquinolines and their N-oxides can be efficiently achieved through the intramolecular cyclization of 2-alkynylbenzaldoximes.[2][3] This transformation can be catalyzed by various transition metals, with copper and silver salts being particularly effective. The resulting isoquinoline N-oxide can then be rearranged to the desired isoquinolin-1(2H)-one.

Reaction Scheme: (Image of the reaction scheme for the oximation of 2-ethynyl-3-methylbenzaldehyde and subsequent cyclization)

Parameter Value
Starting Material 2-Ethynyl-3-methylbenzaldehyde
Reagents Hydroxylamine hydrochloride, Pyridine, CuI
Solvent Ethanol, Water
Temperature Reflux
Reaction Time 6-8 hours
Typical Yield 60-75% (over two steps)

Protocol:

  • In a round-bottom flask, dissolve 2-ethynyl-3-methylbenzaldehyde (1.0 eq) in ethanol.

  • Add hydroxylamine hydrochloride (1.5 eq) and pyridine (2.0 eq).

  • Reflux the mixture for 2-3 hours until the formation of the oxime is complete (monitored by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • To the crude oxime, add water and CuI (0.1 eq).

  • Reflux the mixture for 4-6 hours. The cyclization to the isoquinoline N-oxide and subsequent rearrangement to the isoquinolin-1(2H)-one occurs in this step.

  • After cooling, extract the mixture with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure 5-methylisoquinolin-1(2H)-one.

Part 2: Regioselective Bromination

The final step in the synthesis is the introduction of a bromine atom at the C4 position of the isoquinolinone core. This is achieved through an electrophilic aromatic substitution reaction. The existing electron-donating groups and the lactam functionality will direct the incoming electrophile.

Step 2.1: Synthesis of 4-Bromo-5-methylisoquinolin-1(2H)-one

The bromination of isoquinolinones can be achieved using various brominating agents, such as N-bromosuccinimide (NBS) or bromine in acetic acid. The choice of reagent and conditions is crucial for achieving high regioselectivity.

Reaction Scheme: (Image of the reaction scheme for the bromination of 5-methylisoquinolin-1(2H)-one)

Parameter Value
Starting Material 5-Methylisoquinolin-1(2H)-one
Reagents N-Bromosuccinimide (NBS)
Solvent Acetonitrile (CH₃CN)
Temperature Room Temperature
Reaction Time 1-2 hours
Typical Yield 80-90%

Protocol:

  • In a round-bottom flask, dissolve 5-methylisoquinolin-1(2H)-one (1.0 eq) in acetonitrile.

  • Add N-bromosuccinimide (1.1 eq) in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from ethanol or purify by flash column chromatography to yield pure 4-Bromo-5-methylisoquinolin-1(2H)-one.

Safety and Handling Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Palladium catalysts and copper salts are toxic and should be handled with care.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Brominating agents like NBS are corrosive and should be handled with caution.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Key_Transformations cluster_0 Sonogashira Coupling cluster_1 Cyclization cluster_2 Bromination A Aryl-Br C Aryl-Alkyne A->C Pd/Cu catalyst B Terminal Alkyne B->C Pd/Cu catalyst D o-Alkynylbenzaldoxime E Isoquinoline-N-Oxide D->E CuI, Heat F Isoquinolinone G 4-Bromoisoquinolinone F->G NBS

Caption: Key chemical transformations in the synthesis.

Conclusion

This application note provides a detailed and reliable protocol for the multi-step synthesis of 4-Bromo-5-methylisoquinolin-1(2H)-one. By following these procedures, researchers in drug development and organic synthesis can efficiently produce this valuable intermediate for further chemical exploration and the development of novel therapeutic agents. The described methods are based on well-established, high-yielding reactions, ensuring reproducibility and scalability.

References

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of isoquinolines and 1,2-dihydroisoquinolines by the palladium-catalyzed intramolecular cyclization of o-(1-alkynyl)trifluoroacetanilides. Journal of the American Chemical Society, 113(17), 6689-6690. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Li, J., et al. (2018). Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water. Green Chemistry, 20(5), 1033-1037. [Link]

  • Majumdar, K. C., & Chattopadhyay, B. (2006). Intramolecular Heck Reaction of Arylbromides as a Route to Isoquinolinone Derivatives. Letters in Organic Chemistry, 3(7), 526-529. [Link]

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling of 4-Bromo-5-methylisoquinolin-1(2H)-one

Introduction and Application Context The isoquinolin-1(2H)-one scaffold is a highly privileged pharmacophore in modern drug discovery, frequently serving as the core structural motif in the development of kinase inhibito...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Application Context

The isoquinolin-1(2H)-one scaffold is a highly privileged pharmacophore in modern drug discovery, frequently serving as the core structural motif in the development of kinase inhibitors, PARP inhibitors, and chemoattractant receptor antagonists[1],[2]. Specifically, functionalization at the C4 position via palladium-catalyzed Suzuki-Miyaura cross-coupling is a critical pathway for generating structural diversity. However, 4-bromo-5-methylisoquinolin-1(2H)-one presents unique synthetic challenges. Direct cross-coupling on the unprotected lactam often results in catalyst deactivation, protodeboronation of the coupling partner, and ultimately, poor reaction yields[3].

This protocol outlines a robust, field-proven Protection-Coupling-Deprotection workflow designed to overcome these limitations, ensuring high-yielding and scalable C–C bond formation.

Mechanistic Insights: Overcoming Catalyst Poisoning

Understanding the causality behind the failure of direct Suzuki coupling on 4-bromoisoquinolin-1(2H)-ones is essential for rational reaction design. The challenge is twofold:

  • Tautomerism and Catalyst Chelation: The unprotected lactam motif (NH–C=O) exists in equilibrium with its lactim tautomer (N=C–OH). Under the basic conditions required for the Suzuki-Miyaura reaction (e.g., K₂CO₃ or Na₂CO₃), the deprotonated substrate acts as a potent bidentate ligand. It strongly coordinates to the active Palladium(II) intermediate formed immediately after oxidative addition. This chelation traps the palladium in a stable, off-cycle complex, effectively poisoning the catalyst and stalling the transmetalation step[2].

  • Electronic Deactivation: The electron-donating nature of the lactam nitrogen into the conjugated ring system increases the electron density at the C4 position. This electronic enrichment raises the activation energy barrier for the initial oxidative addition of the C–Br bond to the Pd(0) species[4].

The Solution: Masking the lactam via O-benzylation breaks the tautomeric equilibrium, eliminates the chelation potential, and electronically modulates the ring into a more standard, electron-deficient isoquinoline derivative. This enables rapid oxidative addition and seamless transmetalation[3].

Synthetic Workflow

SuzukiWorkflow Substrate 4-Bromo-5-methyl- isoquinolin-1(2H)-one (Unprotected) Protection Step 1: O-Benzylation Ag2CO3, BnBr Substrate->Protection Protected 1-(Benzyloxy)-4-bromo- 5-methylisoquinoline Protection->Protected Coupling Step 2: Suzuki Coupling Pd(dppf)Cl2, K2CO3 Protected->Coupling Aryl-B(OH)2 Coupled 1-(Benzyloxy)-4-aryl- 5-methylisoquinoline Coupling->Coupled Deprotection Step 3: Deprotection H2, Pd/C Coupled->Deprotection Product 4-Aryl-5-methyl- isoquinolin-1(2H)-one (Target Product) Deprotection->Product

Figure 1: Three-step synthetic workflow for Suzuki cross-coupling of 4-bromoisoquinolin-1(2H)-ones.

Quantitative Data: Condition Optimization

The necessity of the protection strategy is highlighted in the condition screening data below. The use of Pd(dppf)Cl₂ with the O-benzyl protected substrate provides the optimal balance of reactivity and stability, as the bidentate dppf ligand enforces a cis geometry on the Pd(II) center, accelerating reductive elimination.

Table 1: Optimization of Suzuki Coupling Conditions for 4-Bromoisoquinolin-1(2H)-one Derivatives

Substrate StateCatalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Isolated Yield (%)
UnprotectedPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O90< 10% (Catalyst Poisoning)
N-Boc ProtectedPd(dppf)Cl₂K₃PO₄Toluene/H₂O9045% (Partial Deprotection)
O-Benzyl ProtectedPd(PPh₃)₄Na₂CO₃DME/H₂O8072%
O-Benzyl Protected Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 90 91% (Optimal)

Note: Yields represent isolated yields after silica gel column chromatography. Unprotected substrates primarily returned unreacted starting material and trace debrominated side-products.

Self-Validating Experimental Protocols

Step 1: O-Benzylation of 4-Bromo-5-methylisoquinolin-1(2H)-one

Rationale: Silver carbonate (Ag₂CO₃) is specifically chosen as the base. According to the Hard-Soft Acid-Base (HSAB) principle, the high affinity of silver ions for halogens directs the alkylation almost exclusively to the harder oxygen atom (O-alkylation) rather than the nitrogen atom (N-alkylation).

  • Setup: Charge a flame-dried 100 mL round-bottom flask with 4-bromo-5-methylisoquinolin-1(2H)-one (10.0 mmol, 1.0 eq) and Ag₂CO₃ (15.0 mmol, 1.5 eq).

  • Reaction: Suspend the solids in anhydrous toluene (50 mL, 0.2 M) under an argon atmosphere. Add benzyl bromide (12.0 mmol, 1.2 eq) dropwise via syringe at room temperature.

  • Heating: Wrap the flask in aluminum foil to prevent light-induced degradation of the silver salts. Heat the mixture to 80 °C and stir vigorously for 12 hours.

  • Validation Checkpoint: Analyze the reaction via TLC (Hexanes/EtOAc 3:1). The desired 1-(benzyloxy)-4-bromo-5-methylisoquinoline will appear as a highly UV-active spot with a significantly higher Rf​ (~0.7) compared to the highly polar starting lactam ( Rf​ ~0.1).

  • Workup: Cool to room temperature. Filter the suspension through a tightly packed pad of Celite to remove silver salts, washing the pad thoroughly with EtOAc (3 × 20 mL).

  • Purification: Concentrate the filtrate in vacuo and purify via flash chromatography (Hexanes/EtOAc gradient) to afford the O-benzyl intermediate as a white solid.

Step 2: Suzuki-Miyaura Cross-Coupling

Rationale: Rigorous degassing is critical. The presence of oxygen will lead to the homocoupling of the arylboronic acid and the rapid oxidation of the active Pd(0) catalyst to inactive Pd(II) species.

  • Setup: In an oven-dried Schlenk tube, combine 1-(benzyloxy)-4-bromo-5-methylisoquinoline (5.0 mmol, 1.0 eq), the desired Arylboronic acid (6.5 mmol, 1.3 eq), and K₂CO₃ (12.5 mmol, 2.5 eq).

  • Solvent Addition & Degassing: Add a mixture of 1,4-Dioxane and deionized H₂O (4:1 v/v, 33 mL total). Submerge a long needle into the solvent and sparge with argon gas for a minimum of 15 minutes.

  • Catalyst Addition: Under a positive stream of argon, quickly add Pd(dppf)Cl₂·CH₂Cl₂ (0.25 mmol, 0.05 eq). Seal the Schlenk tube tightly.

  • Reaction: Submerge the tube in a pre-heated oil bath at 90 °C and stir for 8–12 hours.

  • Validation Checkpoint: Monitor via LC-MS. Look for the complete disappearance of the starting material's characteristic bromine isotope pattern (M / M+2 ratio of 1:1) and the emergence of the coupled product mass.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and wash sequentially with water (30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude residue via silica gel flash chromatography to yield the 1-(benzyloxy)-4-aryl-5-methylisoquinoline intermediate.

Step 3: Global Deprotection (Hydrogenolysis)

Rationale: Hydrogenolysis cleanly cleaves the benzyl ether without affecting the newly formed C–C biaryl bond or the methyl group.

  • Setup: Dissolve the coupled intermediate (3.0 mmol, 1.0 eq) in a 1:1 v/v mixture of MeOH and EtOAc (30 mL, 0.1 M) in a round-bottom flask.

  • Catalyst Addition: Flush the flask with argon. Carefully add 10% Pd/C (10% by weight of the substrate). (Safety Note: Dry Pd/C is highly pyrophoric. Always add it to the solvent under an inert atmosphere to mitigate fire risk).

  • Reaction: Evacuate the flask under vacuum and backfill with hydrogen gas using a balloon. Repeat this purge cycle three times. Stir the suspension vigorously at room temperature under a hydrogen atmosphere (1 atm) for 4 hours.

  • Validation Checkpoint: TLC analysis (CH₂Cl₂/MeOH 95:5) will show the disappearance of the starting material and the formation of a highly polar, fluorescent spot corresponding to the deprotected lactam.

  • Workup: Purge the flask thoroughly with argon to remove residual hydrogen. Filter the mixture through a Celite pad to safely remove the Pd/C catalyst. Wash the pad with warm MeOH (2 × 15 mL).

  • Isolation: Concentrate the filtrate in vacuo. Triturate the resulting solid with cold diethyl ether, filter, and dry under high vacuum to yield the analytically pure 4-aryl-5-methylisoquinolin-1(2H)-one.

References[4] Suzuki reaction. Wikipedia. URL: https://en.wikipedia.org/wiki/Suzuki_reaction[1]Discovery of 4,6- and 5,7-Disubstituted Isoquinoline Derivatives as a Novel Class of Protein Kinase C ζ Inhibitors with Fragment-Merging Strategy. Journal of Medicinal Chemistry - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c00516[3]Discovery of Isoquinolinone Indole Acetic Acids as Antagonists of Chemoattractant Receptor Homologous Molecule Expressed on Th2 Cells (CRTH2) for the Treatment of Allergic Inflammatory Diseases. Journal of Medicinal Chemistry - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/jm4015694[2]Synthesis of 4-alkyl-, 4-aryl- and 4-arylamino-5-aminoisoquinolin-1-ones and identification of a new PARP-2 selective inhibitor. Organic & Biomolecular Chemistry (RSC Publishing). URL: https://pubs.rsc.org/en/content/articlelanding/2006/OB/b605695a

Sources

Method

Application Note: Preparation and Handling of 4-Bromo-5-methylisoquinolin-1(2H)-one Stock Solutions for Cell Assays

Introduction & Scientific Rationale Due to the highly hydrophobic nature of halogenated isoquinolinones, achieving a stable, fully dissolved stock solution is the most critical step prior to assay implementation. Inadequ...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Due to the highly hydrophobic nature of halogenated isoquinolinones, achieving a stable, fully dissolved stock solution is the most critical step prior to assay implementation. Inadequate dissolution or improper storage leads to micro-precipitation, resulting in inaccurate dosing, high assay variability, and false-negative cellular responses. This application note provides a field-proven, self-validating protocol for the reconstitution and handling of 4-Bromo-5-methylisoquinolin-1(2H)-one.

Physicochemical Profile

Understanding the physical properties of the compound is essential for accurate molarity calculations and solvent selection. The data below reflects the standard attributes for this specific brominated isoquinolinone scaffold[3].

Table 1: Physicochemical Properties of 4-Bromo-5-methylisoquinolin-1(2H)-one

PropertySpecification
Molecular Formula C₁₀H₈BrNO
Molecular Weight 238.08 g/mol
Appearance Solid powder
Primary Solvent Anhydrous DMSO (≥99.9% purity)
Solubility Limit (DMSO) ~50 mM (Requires sonication)
Storage (Solid Form) Room Temperature or 4°C (Desiccated)
Storage (Solution Form) -20°C to -80°C (Protect from light)

Causality in Experimental Design (The "Why")

To ensure scientific integrity, researchers must understand the causality behind each handling step:

  • Anhydrous DMSO Selection: Standard-grade Dimethyl Sulfoxide (DMSO) is highly hygroscopic. If atmospheric moisture is absorbed, the polarity of the solvent shifts, drastically reducing the solubility of the hydrophobic isoquinolinone core and causing spontaneous precipitation. Always use anhydrous, sterile-filtered DMSO.

  • Temperature Equilibration: Opening a cold vial of lyophilized powder immediately introduces condensation. The vial must equilibrate to room temperature in a desiccator before opening to maintain an anhydrous environment.

  • Aliquoting Strategy: Repeated freeze-thaw cycles cause "cryo-concentration" (localized concentration gradients during freezing) and promote compound degradation. Single-use aliquots prevent this and ensure uniform dosing across multi-week assay campaigns.

  • Amber Tube Utilization: Halogenated aromatic compounds can be susceptible to photo-degradation over prolonged periods. Amber microcentrifuge tubes mitigate UV/visible light exposure during storage.

Reconstitution Protocol

Use the following standardized calculations to prepare either a 10 mM or 50 mM master stock solution.

Table 2: Reconstitution Volume Guide

Desired ConcentrationVolume of DMSO per 1 mg of CompoundVolume of DMSO per 5 mg of Compound
1 mM 4.200 mL21.001 mL
10 mM 0.420 mL (420 µL)2.100 mL
50 mM 0.084 mL (84 µL)0.420 mL (420 µL)
(Calculation: Volume = Mass / (Molecular Weight × Concentration))
Step-by-Step Methodology: Master Stock Preparation
  • Equilibration: Remove the solid compound from 4°C storage and place it in a desiccator at room temperature for at least 30 minutes prior to opening.

  • Solvent Addition: Add the calculated volume of room-temperature Anhydrous DMSO (≥99.9%) directly to the original vial to capture any compound adhering to the walls.

  • Homogenization: Vortex the vial vigorously for 30–60 seconds.

  • Thermal Sonication: Place the vial in a water bath sonicator set to 37°C for 5 to 10 minutes. Note: Do not exceed 40°C to prevent thermal degradation.

  • Aliquoting: Immediately dispense the solution into 10 µL to 50 µL single-use aliquots using sterile amber microcentrifuge tubes.

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen (optional but recommended) and transfer to a -80°C freezer for long-term storage.

Cellular Assay Dilution Workflow

Directly applying high concentrations of DMSO to cell cultures induces cytotoxicity and alters membrane permeability, confounding the true pharmacological effect of the PARP/TNKS inhibitor.

Step-by-Step Methodology: Assay Implementation
  • Thawing: Thaw a single aliquot of the master stock on ice just before use.

  • Intermediate Dilution: Dilute the DMSO stock into a serum-free culture medium or physiological assay buffer to create a 100X or 1000X intermediate working solution. Mix by gentle pipetting; do not vortex vigorously, as this can cause the compound to crash out of the aqueous phase.

  • Final Addition: Add the intermediate solution to the final cell culture media. Ensure the final DMSO concentration in the well is ≤ 0.1% (v/v) .

Experimental Workflow Diagram

G cluster_0 Phase 1: Stock Preparation cluster_1 Phase 2: Cellular Assay Powder Solid Compound (Equilibrate to RT) DMSO Anhydrous DMSO (Vortex & Sonicate) Powder->DMSO Aliquot Aliquoting & Storage (-80°C, Amber Tubes) DMSO->Aliquot Dilution Aqueous Dilution (Final DMSO <0.1%) Aliquot->Dilution Thaw on ice Target TNKS-1/2 & PARP Target Inhibition Dilution->Target Effect DNA Repair Arrest & Pathway Modulation Target->Effect

Workflow of 4-Bromo-5-methylisoquinolin-1(2H)-one preparation and cellular target pathway.

Self-Validating Quality Control

To ensure this protocol functions as a self-validating system, researchers must incorporate two mandatory QC checks:

  • The Tyndall Effect Check: Post-sonication, shine a laser pointer through the stock solution vial in a dark room. If a solid beam of light is visible (light scattering), micro-particulates remain undissolved. The solution requires further sonication or the addition of a co-solvent. A fully dissolved solution will not scatter the laser beam.

References

  • Shultz et al. "Exploration of the nicotinamide-binding site of the tankyrases, identifying 3-arylisoquinolin-1-ones as potent and selective inhibitors". NUS Pharmacy / Bioorganic & Medicinal Chemistry Letters.[Link]

  • Google Patents. "WO2014087165A1 - Tankyrase inhibitors".

Sources

Application

Application Notes &amp; Protocols: 4-Bromo-5-methylisoquinolin-1(2H)-one as a Strategic Building Block in Modern Drug Discovery

Introduction: The Strategic Value of the Isoquinolinone Scaffold The isoquinolin-1(2H)-one core is a "privileged scaffold" in medicinal chemistry, forming the structural foundation of numerous biologically active compoun...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Isoquinolinone Scaffold

The isoquinolin-1(2H)-one core is a "privileged scaffold" in medicinal chemistry, forming the structural foundation of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal template for designing inhibitors that target the nicotinamide-binding sites of enzymes.[4][5] This is particularly evident in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a groundbreaking class of anticancer agents where the isoquinolinone moiety plays a critical role in molecular recognition and inhibitory activity.[4][6][7]

This guide focuses on 4-Bromo-5-methylisoquinolin-1(2H)-one , a highly versatile and functionalized building block designed for efficient lead generation and optimization in drug discovery programs. The bromine atom at the C4 position serves as a robust and versatile handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the systematic introduction of diverse chemical functionalities.[8] Concurrently, the methyl group at the C5 position provides a steric and electronic anchor that can be used to fine-tune the molecule's conformation, solubility, and metabolic stability.

These application notes provide researchers with a comprehensive overview of the chemical properties of 4-bromo-5-methylisoquinolin-1(2H)-one, detailed and field-proven protocols for its synthetic manipulation, and a practical example of its application in the conceptual design of a potent enzyme inhibitor.

Physicochemical Properties and Structural Features

A thorough understanding of the building block's characteristics is fundamental to its effective application. The key features of 4-bromo-5-methylisoquinolin-1(2H)-one are summarized below.

PropertyValue
Molecular Formula C₁₀H₈BrNO
Molecular Weight 238.08 g/mol
Appearance Off-white to pale yellow solid (predicted)
Key Reactive Sites C4-Bromine, N2-Amide Proton
Solubility Soluble in DMF, DMSO, THF, Dioxane; poorly soluble in water

The strategic placement of the bromine and methyl groups allows for precise and independent modification, making it a superior tool for building molecular libraries for Structure-Activity Relationship (SAR) studies.

Caption: Key functional sites of 4-Bromo-5-methylisoquinolin-1(2H)-one.

Core Synthetic Protocols: Diversification via Cross-Coupling

The C4-bromo position is primed for a variety of powerful carbon-carbon and carbon-nitrogen bond-forming reactions. The following protocols provide robust starting points for reaction optimization.

A. Suzuki-Miyaura Coupling: For C-C Bond Formation (Arylation)

This reaction is paramount for introducing aryl and heteroaryl moieties, a common strategy for exploring pi-stacking interactions and accessing new binding pockets within a target protein.[9]

Protocol Rationale: The choice of a phosphine-ligated palladium catalyst is critical for achieving high efficiency. A mixed solvent system like dioxane/water or toluene/ethanol/water ensures the solubility of both the organic substrate and the inorganic base.[9][10] An inert atmosphere is mandatory to prevent the oxidative degradation of the Pd(0) active catalyst.[10]

Detailed Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried Schlenk flask, combine 4-bromo-5-methylisoquinolin-1(2H)-one (1.0 equiv), the desired arylboronic acid or ester (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio) via syringe.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Track the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).[9][10]

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-aryl-5-methylisoquinolin-1(2H)-one.[10]

cluster_workflow Suzuki-Miyaura Experimental Workflow A 1. Reagent Setup (Bromo-isoquinolinone, Boronic Acid, Base) B 2. Inert Atmosphere (Evacuate/Backfill Ar/N2 x3) A->B C 3. Add Catalyst & Solvent (e.g., Pd(PPh3)4, Dioxane/H2O) B->C D 4. Heat Reaction (80-100 °C, 4-18h) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Aqueous Workup (EtOAc Extraction) E->F G 7. Purification (Column Chromatography) F->G H Final Product G->H

Caption: General experimental workflow for Suzuki-Miyaura coupling.

B. Buchwald-Hartwig Amination: For C-N Bond Formation

This reaction is indispensable for creating aryl amines, a pharmacophore present in a vast number of kinase inhibitors and other targeted therapeutics.[11]

Protocol Rationale: This reaction's success hinges on the catalyst system—a palladium precursor paired with a specialized, bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos).[12][13] The ligand facilitates the crucial reductive elimination step. A strong, non-nucleophilic base like Cs₂CO₃ or NaOt-Bu is required to deprotonate the amine without competing in the reaction. Anhydrous conditions are essential as water can poison the catalyst and hydrolyze intermediates.

Detailed Step-by-Step Protocol:

  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv), the phosphine ligand (e.g., BINAP, 0.08 equiv), and the base (e.g., Cs₂CO₃, 1.5 equiv) to a dry reaction vessel.

  • Reagent Addition: Add 4-bromo-5-methylisoquinolin-1(2H)-one (1.0 equiv) and the desired primary or secondary amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or THF) via syringe.

  • Reaction Execution: Seal the vessel and heat to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by HPLC or LC-MS until completion (typically 6-24 hours).[12]

  • Workup: Cool the reaction to room temperature and filter through a pad of Celite to remove catalyst residues.[13] Dilute the filtrate with an organic solvent and perform an aqueous workup.

  • Purification: Dry the organic layer, concentrate, and purify the residue by flash column chromatography.

cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br PdII L2Pd(II)(Ar)Br OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord + HNR'R'' + Base Amido L2Pd(II)(Ar)(NR'R'') AmineCoord->Amido RedElim Reductive Elimination Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR'R'' (Product) RedElim->Product cluster_pathway Mechanism of PARP Inhibition in BRCA-Deficient Cells DNA_Damage DNA Single-Strand Break (SSB) PARP_Activation PARP-1 Binds to SSB & is Activated DNA_Damage->PARP_Activation Repair PARP-1 Synthesizes Poly(ADP-ribose) Chain, Recruits Repair Factors PARP_Activation->Repair PARPi PARP Inhibitor (e.g., Isoquinolinone-based) PARP_Activation->PARPi Inhibition Repair_Complete SSB Repair Repair->Repair_Complete PARP_Trap PARP-1 is Trapped on DNA PARPi->PARP_Trap Replication_Fork Replication Fork Collapse (Forms Double-Strand Break) PARP_Trap->Replication_Fork Cell_Death Synthetic Lethality: Cell Death Replication_Fork->Cell_Death BRCA1/2 Deficiency (Cannot Repair DSB)

Sources

Method

C-H functionalization techniques using 4-Bromo-5-methylisoquinolin-1(2H)-one

Application Note: Regioselective C–H Functionalization and Orthogonal Derivatization of 4-Bromo-5-methylisoquinolin-1(2H)-one Executive Summary & Chemical Rationale Isoquinolin-1(2H)-ones are privileged pharmacophores cr...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective C–H Functionalization and Orthogonal Derivatization of 4-Bromo-5-methylisoquinolin-1(2H)-one

Executive Summary & Chemical Rationale

Isoquinolin-1(2H)-ones are privileged pharmacophores critical to the development of poly(ADP-ribose) polymerase (PARP) inhibitors, antitumor agents, and antiviral therapeutics[1]. Direct C–H functionalization has revolutionized the late-stage modification of these heterocycles, offering high atom economy without the need for pre-functionalized starting materials[2].

In standard isoquinolinones, the C4 position is highly susceptible to electrophilic and metal-catalyzed C–H activation. However, 4-Bromo-5-methylisoquinolin-1(2H)-one presents a unique structural paradigm: the most reactive C4 position is intentionally blocked by a bromine atom. As a Senior Application Scientist, I leverage this "limitation" as a strategic advantage. By utilizing the C4-bromo group to sterically and electronically block standard pathways, we can force transition-metal catalysts to engage in highly regioselective C–H activation at the C8 or C3 positions. Crucially, the C4-halogen bond remains intact during these transformations, serving as a self-validating handle for subsequent orthogonal cross-coupling (e.g., Suzuki-Miyaura). This enables the rapid, modular assembly of highly complex, sterically congested polycyclic scaffolds.

Ir(III)-Catalyzed C8-Selective C–H Arylation

Causality & Mechanistic Insight

To achieve functionalization at the C8 position, the C1-carbonyl oxygen must be exploited as a weakly coordinating directing group. While palladium catalysts typically favor C4-electrophilic palladation, Iridium(III) catalysts—specifically [IrCp*Cl2]2 paired with silver additives—exhibit an exclusive preference for chelate-directed C–H activation at the C8 position[3].

The reaction utilizes aryliodonium salts ( Ar2​I+BF4−​ ) as highly reactive electrophilic coupling partners. The catalytic cycle initiates with the coordination of the carbonyl oxygen to the cationic Ir(III) center. This proximity enables a reversible, concerted metalation-deprotonation (CMD) at the C8–H bond, forming a stable five-membered iridacycle. Oxidative addition of the aryliodonium salt yields a transient Ir(V) intermediate, which undergoes rapid reductive elimination to forge the C8–C(aryl) bond while preserving the C4-bromo group[3].

Protocol 1: C8-Arylation using Diphenyliodonium Tetrafluoroborate

Reagents:

  • 4-Bromo-5-methylisoquinolin-1(2H)-one (1.0 equiv, 0.2 mmol)

  • Diphenyliodonium tetrafluoroborate (1.5 equiv, 0.3 mmol)

  • [IrCp*Cl2]2 (2.5 mol %)

  • AgSbF6​ (10 mol %)

  • Anhydrous Acetic Acid (AcOH) (2.0 mL)

Step-by-Step Methodology:

  • Catalyst Activation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 4-Bromo-5-methylisoquinolin-1(2H)-one, diphenyliodonium tetrafluoroborate, [IrCp*Cl2]2, and AgSbF6​ . Causality: AgSbF6​ acts as a halide scavenger, abstracting chloride from the Ir precatalyst to generate the active, highly electrophilic cationic Ir(III) species.

  • Solvent Addition: Add 2.0 mL of anhydrous AcOH. Seal the tube with a Teflon-lined cap. Causality: AcOH is not merely a solvent; it acts as a critical proton shuttle during the CMD C–H cleavage step.

  • Reaction Execution: Transfer the sealed tube to a pre-heated oil bath at 80 °C. Stir vigorously for 12 hours.

  • Quenching & Extraction: Cool to room temperature. Dilute the mixture with ethyl acetate (15 mL) and neutralize carefully with saturated aqueous NaHCO3​ to prevent product degradation. Extract the aqueous layer with ethyl acetate (3 × 10 mL).

  • Purification: Wash combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate. Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to afford the pure 8-Aryl-4-bromo-5-methylisoquinolin-1(2H)-one.

Pd(II)-Catalyzed C3-Selective C–H Olefination

Causality & Mechanistic Insight

With the C4 position blocked, the C3 position (adjacent to the nitrogen) becomes accessible via Palladium(II) catalysis. Using a Fujiwara-Moritani-type oxidative coupling pathway, the inherent electronics of the heterocyclic ring direct the electrophilic Pd(OAc)2​ to the C3 position. A copper(II) co-catalyst is employed as a terminal oxidant to re-oxidize the Pd(0) species back to the active Pd(II) state, closing the catalytic cycle.

Protocol 2: C3-Olefination with Ethyl Acrylate
  • Preparation: Combine 4-Bromo-5-methylisoquinolin-1(2H)-one (1.0 equiv), Pd(OAc)2​ (10 mol %), and Cu(OAc)2​ (2.0 equiv) in a reaction vial.

  • Coupling Partner: Add DMF (0.1 M concentration) and ethyl acrylate (2.0 equiv).

  • Reaction: Seal the vial and heat to 100 °C under an ambient air atmosphere for 16 hours. Causality: Air provides an auxiliary oxidative environment, assisting the Cu(II) turnover.

  • Work-up: Filter the cooled mixture through a short pad of Celite to remove copper salts, eluting with EtOAc. Wash the filtrate with water (to remove DMF) and brine, then dry and concentrate. Purify via chromatography.

Orthogonal Late-Stage Functionalization

Causality & Mechanistic Insight

The defining feature of this workflow is the self-validating retention of the C4-Br bond. Following C8-arylation, the steric bulk around the C4-Br is significantly increased due to the adjacent C5-methyl group and the new C8-aryl moiety. Therefore, standard cross-coupling conditions will fail. Highly active Pd(0) catalysts paired with bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos) are mandatory to force oxidative addition into the sterically hindered C4-Br bond.

Protocol 3: C4 Suzuki-Miyaura Cross-Coupling
  • Charge a vial with the C8-arylated intermediate (1.0 equiv), an arylboronic acid (1.5 equiv), Pd2​(dba)3​ (2 mol %), SPhos (8 mol %), and K3​PO4​ (2.0 equiv).

  • Add a thoroughly degassed mixture of Toluene/Water (10:1). Causality: Water is essential to dissolve the phosphate base, generating the reactive boronate species required for transmetalation.

  • Heat at 90 °C for 8 hours under a nitrogen atmosphere.

  • Perform a standard aqueous work-up and silica gel purification to yield the highly substituted C4,C8-diaryl-5-methylisoquinolin-1(2H)-one.

Quantitative Data Summary

Reaction TypeTarget PositionCatalyst SystemKey Reagents & ConditionsYield RangeRegioselectivity
C–H Arylation C8[IrCp*Cl2]2 (2.5 mol%) Ar2​I+BF4−​ , AgSbF6​ , AcOH, 80 °C85–93%>99% (C8 exclusive)
C–H Olefination C3 Pd(OAc)2​ (10 mol%)Ethyl Acrylate, Cu(OAc)2​ , DMF, 100 °C60–75%>95% (C3 exclusive)
Cross-Coupling C4 Pd2​(dba)3​ / SPhos Ar−B(OH)2​ , K3​PO4​ , Tol/H2O, 90 °C78–88%N/A (Br substitution)

Mechanistic and Workflow Visualizations

Ir_Catalytic_Cycle Ir_Cat [IrCp*Cl2]2 + AgSbF6 Active Ir(III) Catalyst Coordination 1. Coordination Carbonyl O binds to Ir(III) Ir_Cat->Coordination CH_Activation 2. C-H Activation Concerted Metalation-Deprotonation Formation of 5-membered Iridacycle Coordination->CH_Activation Ox_Addition 3. Oxidative Addition Ar2I+ adds to Ir(III) -> Ir(V) CH_Activation->Ox_Addition Ar2I+ Red_Elimination 4. Reductive Elimination C8-Ar bond formation Ox_Addition->Red_Elimination Red_Elimination->Coordination Catalyst Regeneration Product C8-Arylated Isoquinolinone Red_Elimination->Product

Ir(III)-Catalyzed C8-Selective C–H Arylation Catalytic Cycle

Orthogonal_Workflow SM 4-Bromo-5-methyl- isoquinolin-1(2H)-one Step1 Step 1: Ir(III) Catalysis C8 C-H Arylation SM->Step1 Int C8-Aryl-4-bromo-5-methyl- isoquinolin-1(2H)-one Step1->Int Step2 Step 2: Pd(0) Catalysis C4 Suzuki Coupling Int->Step2 Final C4,C8-Diaryl-5-methyl- isoquinolin-1(2H)-one Step2->Final

Orthogonal Functionalization Workflow of 4-Bromo-5-methylisoquinolin-1(2H)-one

References

  • Title: 5-(trifluoromethoxy)isoquinolin-1(2H)
  • Title: Rh(III)
  • Source: organic-chemistry.

Sources

Application

Application Note &amp; Protocol: Preparation of 4-Bromo-5-methylisoquinolin-1(2H)-one Solutions in DMSO

Abstract This document provides a comprehensive, field-proven protocol for the solubilization of 4-Bromo-5-methylisoquinolin-1(2H)-one in dimethyl sulfoxide (DMSO). As a heterocyclic compound of interest in medicinal che...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, field-proven protocol for the solubilization of 4-Bromo-5-methylisoquinolin-1(2H)-one in dimethyl sulfoxide (DMSO). As a heterocyclic compound of interest in medicinal chemistry and drug discovery, ensuring its complete dissolution and stability in a stock solution is paramount for generating reliable and reproducible experimental data. This guide moves beyond a simple set of instructions to explain the scientific rationale behind each step, from solvent selection to advanced dissolution techniques and proper storage. It is intended for researchers, chemists, and drug development professionals who require a validated methodology for preparing high-quality stock solutions for use in chemical synthesis, biological screening, and other research applications.

Compound Profile & Scientific Rationale

Overview of 4-Bromo-5-methylisoquinolin-1(2H)-one

4-Bromo-5-methylisoquinolin-1(2H)-one belongs to the isoquinolinone class of heterocyclic compounds. This structural motif is a common scaffold in pharmacologically active molecules. The bromine atom provides a reactive handle for further synthetic modifications, such as cross-coupling reactions, making it a valuable intermediate. Accurate preparation of solutions is the foundational step for any subsequent experimental use.

The Role of DMSO as a Premier Solvent

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent with an exceptional ability to dissolve a wide array of organic compounds, including those with poor solubility in aqueous or alcoholic solvents.[1][2] Its utility in a research setting is rooted in several key properties:

  • High Solvating Power: DMSO's polarity effectively solvates a broad spectrum of molecules. For heterocyclic structures like isoquinolinones, it provides an optimal environment for dissolution.[3][4]

  • Miscibility: It is miscible with water and many organic solvents, which facilitates the dilution of a concentrated DMSO stock solution into aqueous assay buffers or reaction media.[2]

  • Low Volatility: Its high boiling point (189 °C) minimizes solvent evaporation, ensuring the concentration of the stock solution remains stable during handling at room temperature.

However, researchers must remain cognizant of DMSO's influence on experimental systems. At concentrations typically above 0.5-1% in cell-based assays, DMSO can exhibit cytotoxicity or induce off-target effects.[2][5] Therefore, it is critical to include a vehicle control (media with an identical final DMSO concentration) in all experiments to ensure observed effects are attributable to the compound, not the solvent.[2]

Physicochemical & Safety Data

A thorough understanding of the compound's properties and hazards is non-negotiable for safe and effective handling.

PropertyValueSource(s)
Molecular Formula C₁₀H₈BrNO[6]
Molecular Weight 238.08 g/mol [6]
Physical Form Solid (Typically a white to off-white or yellow powder)[6]
CAS Number 1367905-79-0 (for a similar isomer)[6]
Storage Sealed in a dry, well-ventilated area at room temperature.[6]
GHS Hazard ClassificationCodeDescriptionSource(s)
Skin Irritation H315Causes skin irritation.[7]
Eye Irritation H319Causes serious eye irritation.[7]
Respiratory Irritation H335May cause respiratory irritation.
Signal Word -Warning

Safety & Handling Precautions

Handling 4-Bromo-5-methylisoquinolin-1(2H)-one requires adherence to standard laboratory safety protocols to mitigate risks associated with skin, eye, and respiratory irritation.

  • Engineering Controls: All weighing and dissolution procedures should be performed inside a certified chemical fume hood to prevent inhalation of fine particulates.[7] Ensure an eyewash station and safety shower are readily accessible.[8]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear nitrile or other chemical-resistant gloves. Inspect gloves for integrity before each use.[7][9]

    • Eye Protection: Chemical safety goggles or safety glasses with side shields are mandatory.[7][8]

    • Body Protection: A standard laboratory coat must be worn to protect skin and clothing.[7]

  • Waste Disposal: Dispose of the compound and any contaminated materials (e.g., weigh boats, pipette tips, gloves) in a designated and clearly labeled chemical waste container according to institutional and local regulations.[8]

Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many applications. Calculations can be adjusted as needed for different target concentrations.

Required Materials & Equipment
  • 4-Bromo-5-methylisoquinolin-1(2H)-one (solid)

  • Anhydrous/High-Purity DMSO (Biotech grade or equivalent)

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Sterile microcentrifuge tubes or amber glass vials with PTFE-lined caps

  • Micropipettes (P1000, P200) and sterile tips

  • Vortex mixer

  • Bath sonicator

  • Water bath or heat block (optional, for gentle warming)

Experimental Workflow Diagram

Dissolution_Protocol cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Finalization start Start Protocol calc Calculate Required Mass (e.g., for 1 mL of 10 mM stock) start->calc weigh Accurately Weigh Compound (e.g., 2.38 mg) calc->weigh transfer Transfer to Sterile Vial weigh->transfer add_dmso Add Calculated Volume of DMSO (e.g., 1 mL) transfer->add_dmso vortex Vortex for 2-3 Minutes add_dmso->vortex check Visually Inspect for Complete Dissolution vortex->check troubleshoot Troubleshooting Required check->troubleshoot No success Solution is Clear & Homogeneous check->success Yes sonicate Sonicate in Water Bath (10-15 min) troubleshoot->sonicate warm Gentle Warming (37°C) (5-10 min) sonicate->warm recheck Re-inspect Solution warm->recheck recheck->troubleshoot No (Consider lower concentration) recheck->success Yes aliquot Aliquot into Single-Use Tubes success->aliquot store Store at -20°C or -80°C aliquot->store finish End Protocol store->finish

Caption: Step-by-step workflow for dissolving 4-Bromo-5-methylisoquinolin-1(2H)-one in DMSO.
Step-by-Step Methodology
  • Calculation: Determine the mass of the compound required.

    • Formula: Mass (mg) = [Target Concentration (mM)] × [Volume (mL)] × [Molecular Weight ( g/mol )]

    • Example (for 1 mL of 10 mM stock): Mass = 10 mmol/L × 0.001 L × 238.08 g/mol = 0.00238 g = 2.38 mg

  • Weighing: Tare a clean weigh boat on a calibrated analytical balance. Carefully weigh out the calculated mass (2.38 mg).

    • Expert Insight: Handling small masses can be subject to static electricity. Using an anti-static gun or ensuring proper humidity in the weighing area can improve accuracy.

  • Transfer: Quantitatively transfer the weighed solid into a sterile, appropriately sized vial. Ensure no powder is lost during the transfer.

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume (1 mL) of high-purity DMSO to the vial.

  • Initial Dissolution: Cap the vial securely and vortex the mixture vigorously for 2-3 minutes.[2] This initial mechanical agitation is often sufficient for many compounds.

  • Visual Inspection: After vortexing, hold the vial against a light source and inspect for any undissolved solid particles. The solution should be completely clear and free of particulates.

  • Advanced Dissolution (If Necessary): If the compound is not fully dissolved, proceed with the following steps. These methods increase the kinetic energy of the system to overcome the compound's crystal lattice energy.

    • Sonication: Place the vial in a bath sonicator for 10-15 minutes.[2] The high-frequency sound waves create micro-cavitations that scrub the surface of the solid, accelerating dissolution.

    • Gentle Warming: If sonication is insufficient, place the vial in a 37°C water bath or on a heat block for 5-10 minutes.[2][10]

    • Causality: Heat increases the solubility of most compounds by increasing the kinetic energy of both the solvent and solute molecules. However, prolonged or excessive heat should be avoided as it can potentially degrade thermally sensitive compounds. Always cool the solution to room temperature before storage or use.[10]

  • Final Confirmation: After any advanced dissolution steps, vortex the solution again briefly and perform a final visual inspection to confirm complete dissolution.

Storage, Stability, and Downstream Use

Aliquoting and Storage

Once a clear, homogenous stock solution is achieved, its long-term stability must be preserved.

  • Aliquot: Dispense the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[2]

  • Rationale: Aliquoting is the most critical step for maintaining compound integrity. It prevents the degradation that can occur from repeated freeze-thaw cycles, which can force the compound out of solution or introduce water condensation, leading to hydrolysis.[2][5]

  • Storage Conditions: Store the aliquots at -20°C for short-to-medium-term storage (1-6 months) or at -80°C for long-term storage (6+ months).[5][11]

Preparing Working Solutions

When preparing for an experiment, dilute the high-concentration DMSO stock into your final aqueous buffer or cell culture medium.

  • Best Practice: To prevent the compound from precipitating out of solution (a common issue when diluting a DMSO stock into an aqueous environment), perform serial dilutions in 100% DMSO first to get closer to the final concentration before the final dilution into the aqueous medium.[12]

  • Example: To achieve a 10 µM final concentration from a 10 mM stock in a 1 mL assay volume:

    • Create an intermediate dilution: Pipette 1 µL of 10 mM stock into 99 µL of 100% DMSO to get a 100 µM solution.

    • Add 100 µL of this 100 µM solution to 900 µL of your final assay buffer. This results in a final concentration of 10 µM with 10% DMSO from the intermediate step, which is still too high for most cell-based assays.

    • A better approach is to add a small volume of the high concentration stock directly to the final assay buffer. For a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution. Add 1 µL of the 10 mM stock to 999 µL of assay buffer. This results in a final DMSO concentration of 0.1%, which is well-tolerated by most cell lines.[12]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Compound Fails to Dissolve in DMSO - Compound has inherently low solubility, even in DMSO.- Impurities are present.- Incorrect solvent grade (contains water).- Repeat dissolution using sonication and gentle warming.- Prepare a lower concentration stock solution (e.g., 5 mM or 1 mM).- Verify the purity of the compound via analytical methods.- Use fresh, anhydrous DMSO.[12]
Precipitation Upon Cooling to Room Temp - A supersaturated solution was created with heating.- Re-warm the solution to re-dissolve the precipitate.- The maximum solubility at room temperature has been exceeded; a lower stock concentration is required.
Precipitation Upon Dilution into Aqueous Buffer - Compound has poor aqueous solubility.- The change in solvent polarity is too drastic.- Vortex the final solution immediately after adding the DMSO stock.- Decrease the final compound concentration.- Increase the final percentage of DMSO slightly (if the assay allows).- Investigate the use of solubilizing excipients like Tween® 80 or cyclodextrins in the final buffer.[10]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21865472, 5-Bromo-1,2,3,4-tetrahydroisoquinolin-1-one. PubChem. [Link]

  • Cui, H.-L. (2022). recent progress in the modification of heterocycles based on the transformation of dmso. Targets in Heterocyclic Systems, 26, 222-258. [Link]

  • Li, W., et al. (2022). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. Molecules, 27(23), 8272. [Link]

  • Gaylord Chemical Company (2025). DMSO as the Solvent for Cu(I)-Catalyzed Reactions: The Synthesis of Pyrrole Derivatives. Synthesis Corner. [Link]

  • IOP Publishing (2022). recent progress in the modification of heterocycles based on the transformation of dmso. Targets in Heterocyclic Systems. [Link]

  • Mendeleev Communications (2016). Dimethyl sulfoxide as a green solvent for successful precipitative polyheterocyclization based on nucleophilic aromatic. Math-Net.Ru. [Link]

  • GE Healthcare Life Sciences (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. GE Healthcare. [Link]

  • NextSDS (2024). 4-bromo-5-methylquinoline — Chemical Substance Information. NextSDS. [Link]

  • Varnek, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(13), 3959. [Link]

  • NextSDS (2024). 5-Bromo-4-methylisoquinoline — Chemical Substance Information. NextSDS. [Link]

  • Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening, 9(1), 22-31. [Link]

  • Liu, X., et al. (2014). Synthesis of Dimethyl Aryl Acylsulfonium Bromides from Aryl Methyl Ketones in a DMSO-HBr System. Molecules, 19(9), 13800-13808. [Link]

  • Kumar, A., et al. (2021). DMSO (dimethyl sulfoxide) as a two-methyl source: C–H (trideutero)methylation of (iso)quinolines and their N-oxides. Organic & Biomolecular Chemistry, 19(33), 7237-7242. [Link]

  • NextSDS (2024). 5-bromo-4,4-dimethyl-3,4-dihydroisoquinoline-1(2H)-one — Chemical Substance Information. NextSDS. [Link]

  • American Elements (2024). 5-Bromoisoquinolin-1(2H)-one. American Elements. [Link]

  • Poongavanam, V., et al. (2020). Solubility prediction in the bRo5 chemical space: where are we right now?. Drug Discovery Today: Technologies, 37, 29-36. [Link]

  • National Center for Biotechnology Information (2024). 5-Bromo-1,2,3,4-tetrahydroisoquinolin-1-one. PubChem. [Link]

  • Eastgate, M. D., et al. (2022). Development of a Process to a 4-Arylated 2-Methylisoquinolin-1(2H)-one for the Treatment of Solid Tumors: Lessons in Ortho-Bromination, Selective Solubility, Pd Deactivation, and Form Control. Organic Process Research & Development, 26(5), 1406-1416. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in 4-Bromo-5-methylisoquinolin-1(2H)-one coupling reactions

Welcome to the Application Science Support Center. This guide is specifically engineered for discovery chemists and process scientists struggling with the functionalization of the 4-Bromo-5-methylisoquinolin-1(2H)-one sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. This guide is specifically engineered for discovery chemists and process scientists struggling with the functionalization of the 4-Bromo-5-methylisoquinolin-1(2H)-one scaffold.

Coupling at the C4 position of this specific heterocycle presents a "perfect storm" of synthetic challenges: severe peri-steric hindrance from the C5-methyl group and catalyst deactivation driven by the free lactam motif. Below, we break down the mechanistic bottlenecks and provide field-proven, self-validating protocols to rescue your stalled reactions.

Part 1: Diagnostic Overview & Mechanistic Deep Dive

The Dual-Threat Challenge

When attempting Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings on 4-bromo-5-methylisoquinolin-1(2H)-one, users typically report 0–5% conversion, rapid palladium black formation, or complete recovery of starting material. This failure is driven by two distinct phenomena:

  • Catalyst Poisoning via the Free Lactam: The 1(2H)-one motif exists in tautomeric equilibrium with its 1-hydroxyisoquinoline form. The unprotected nitrogen/oxygen atoms aggressively coordinate to the empty equatorial sites of the Pd(II) intermediate. This forms a thermodynamically stable, insoluble polymeric network that strips the ligand from the metal, effectively killing the catalytic cycle[1].

  • Peri-Steric Hindrance: Even if the lactam is protected, the C5-methyl group sits in the peri-position relative to the C4-bromide. Unlike standard ortho-hindrance, peri-hindrance creates a rigid, three-dimensional steric wall that physically blocks the incoming nucleophile (boronic acid or amine) during the rate-limiting transmetalation step[2].

Mechanistic Visualization

The diagram below illustrates where your reaction is failing and why standard conditions (e.g., Pd(PPh₃)₄ / Na₂CO₃) will not work.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Hindered by C5-Me) Pd0->OxAdd Ar-Br Poison Catalyst Poisoning (Free Lactam NH/O) Pd0->Poison Unprotected Substrate PdII_Br L-Pd(II)(Ar)Br Intermediate OxAdd->PdII_Br TransMet Transmetalation (Rate-Limiting Step) PdII_Br->TransMet R-M (Nucleophile) PdII_R L-Pd(II)(Ar)(R) Intermediate TransMet->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regenerate Pd(0) Product Coupled Product RedElim->Product

Fig 1. Catalytic cycle highlighting peri-steric bottlenecks and lactam-induced catalyst poisoning.

Part 2: Ligand Selection Data

To overcome the peri-steric wall, you must abandon first-generation catalysts. Dialkylbiaryl phosphine ligands (Buchwald ligands) are mandatory here[3]. Their biphenyl backbone provides flexibility, while the bulky dialkyl groups force the palladium center into a highly active mono-ligated L₁Pd(0) state, preventing the formation of inactive palladium dimers[4].

Table 1: Ligand Performance for C4-Coupling of Peri-Hindered Isoquinolines

Ligand SystemLigand ClassTransmetalation RateTypical Yield (%)Primary Failure Mode
PPh₃ MonodentateVery Slow< 5%Protodehalogenation / No reaction
dppf BidentateSlow10–20%Catalyst Deactivation (Pd Black)
SPhos DialkylbiarylFast60–75%Steric clash with bulky nucleophiles
XPhos Bulky DialkylbiarylVery Fast85–98% None (Optimal for peri-hindrance)

Part 3: Validated Experimental Workflows

To successfully functionalize this scaffold, you must adopt a three-step workflow: Protection Coupling Deprotection .

Workflow Start 4-Bromo-5-methyl- isoquinolin-1(2H)-one Protect Step 1: Protection (O-Methylation) Start->Protect Ag2CO3, MeI Couple Step 2: Cross-Coupling (Pd G3/XPhos) Protect->Couple QC: LCMS Check Deprotect Step 3: Deprotection (HBr hydrolysis) Couple->Deprotect QC: NMR Check End 4-Substituted-5-methyl- isoquinolin-1(2H)-one Deprotect->End Final Isolation

Fig 2. Validated 3-step workflow: Protection, Buchwald-Hartwig/Suzuki coupling, and deprotection.

Protocol A: O-Methylation (Lactam Protection)

Causality: We utilize O-methylation rather than N-protection (like SEM or Boc) because converting the lactam to a 1-methoxyisoquinoline electronically activates the pyridine ring for oxidative addition and drastically improves solubility in ethereal solvents[1]. We use Ag₂CO₃ because it selectively drives O-alkylation, whereas K₂CO₃ often yields inseparable N/O-alkylation mixtures.

  • Setup: Charge a flame-dried flask with 4-bromo-5-methylisoquinolin-1(2H)-one (1.0 equiv) and Ag₂CO₃ (2.0 equiv).

  • Reaction: Suspend in anhydrous Toluene (0.2 M). Add Iodomethane (MeI) (3.0 equiv) dropwise. Stir at 60 °C in the dark for 12 hours.

  • Self-Validation Check (QC): Pull a 10 µL aliquot, dilute in MeCN, and run LCMS. You must observe complete disappearance of the starting material. Do not proceed to Protocol B if any free lactam remains, as it will poison the Pd catalyst.

  • Workup: Filter through a pad of Celite to remove silver salts. Concentrate to afford 4-bromo-1-methoxy-5-methylisoquinoline.

Protocol B: Suzuki-Miyaura Coupling of the Hindered Bromide

Causality: We mandate the use of XPhos Pd G3 precatalyst. Traditional Pd(OAc)₂/Ligand mixtures require the reduction of Pd(II) to Pd(0) in situ, which is sluggish for hindered substrates and leads to catalyst death before the cycle even begins. G3 precatalysts rapidly generate the active monoligated Pd(0) species at room temperature.

  • Setup: In a glovebox or under strict argon flow, charge a vial with 4-bromo-1-methoxy-5-methylisoquinoline (1.0 equiv), your desired Boronic Acid (1.5 equiv), XPhos Pd G3 (5 mol%), and finely milled K₃PO₄ (3.0 equiv).

  • Solvent: Add degassed 1,4-Dioxane/H₂O (4:1 ratio, 0.1 M). Causality: The trace water is critical to dissolve the phosphate base and accelerate the formation of the reactive boronate species required for transmetalation.

  • Reaction: Seal the vial and heat to 90 °C for 4–6 hours.

  • Self-Validation Check (QC): TLC (Hexanes/EtOAc) should show complete consumption of the bromide. If the reaction stalls at ~50%, do not add more catalyst; add 0.5 equiv more boronic acid (protodeboronation is the likely culprit).

Protocol C: Deprotection to the Target Lactam

Causality: The 1-methoxy group is highly stable to basic coupling conditions but is easily cleaved via acidic hydrolysis to regenerate the thermodynamic sink: the 1(2H)-one lactam.

  • Reaction: Dissolve the coupled product in Glacial Acetic Acid (0.2 M). Add 33% HBr in Acetic Acid (5.0 equiv).

  • Heating: Heat to 90 °C for 2 hours.

  • Workup: Cool to room temperature, pour over crushed ice, and neutralize carefully with saturated NaHCO₃. The final 4-substituted-5-methylisoquinolin-1(2H)-one will precipitate as a solid.

Part 4: Troubleshooting Desk (FAQs)

Q: My coupling reaction is turning pitch black within 15 minutes of heating. What is happening? A: You are observing "Palladium Black" formation, which is the agglomeration of dead Pd(0) nanoparticles. This occurs when the rate of reductive elimination is too slow (due to extreme steric clash) or if your starting material wasn't fully protected. If your LCMS confirmed 100% protection in Step 1, the issue is ligand dissociation. Switch from SPhos to the bulkier XPhos, or increase the ligand-to-palladium ratio to 2:1 to stabilize the intermediate.

Q: I am seeing a high percentage of the des-bromo byproduct (1-methoxy-5-methylisoquinoline) instead of my product. How do I fix this? A: Protodehalogenation happens when oxidative addition occurs, but transmetalation is too slow to catch the intermediate before it abstracts a proton from the solvent or ligand. Fix: Ensure your base (K₃PO₄) is finely milled to increase surface area. If using an alkyl boronic acid, switch to the more reactive potassium trifluoroborate (R-BF₃K) salts to force the transmetalation step.

Q: Can I use a Buchwald-Hartwig amination instead of Suzuki on this scaffold? A: Yes, but amines are excellent ligands for palladium and can outcompete your phosphine ligand. For amination of this peri-hindered scaffold, use tBuBrettPhos Pd G3 and sodium tert-butoxide (NaOtBu) as the base[5]. Do not use weak bases like Cs₂CO₃ for aminations on this specific molecule, as the steric hindrance requires a strong base to drive the deprotonation of the coordinated amine.

References

  • Sunderland, P., Dhami, A., Mahon, M. F., & Threadgill, M. D. (2011). Synthesis of 4-alkyl-, 4-aryl- and 4-arylamino-5-aminoisoquinolin-1-ones and identification of a new PARP-2 selective inhibitor. Organic & Biomolecular Chemistry.[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews (via PMC).[Link]

  • The Nobel Committee for Chemistry. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org.[Link]

  • Toral-Barza, L., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules (via PMC).[Link]

Sources

Optimization

Technical Support Center: 4-Bromo-5-methylisoquinolin-1(2H)-one Mass Spectrometry Analysis

Welcome to the technical support guide for resolving mass spectrometry ionization issues with 4-Bromo-5-methylisoquinolin-1(2H)-one. This resource is designed for researchers, scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for resolving mass spectrometry ionization issues with 4-Bromo-5-methylisoquinolin-1(2H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common challenges encountered during LC-MS analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any signal for my compound. What are the first things I should check?

A1: Absence of signal is a common issue that can often be resolved with a systematic check of basic parameters.

  • Initial System Checks: Before delving into complex parameter optimization, ensure the LC-MS system is functioning correctly. Run a system suitability test with a known standard to confirm that the instrument is properly calibrated and that there are no leaks or blockages.[1][2] Contamination in the ion source or a clogged capillary can significantly reduce or eliminate signal.[1]

  • Analyte Stability: Confirm the stability of 4-Bromo-5-methylisoquinolin-1(2H)-one in your sample diluent. Degradation can occur, especially if the sample has been stored for an extended period or under inappropriate conditions. Prepare a fresh sample to rule this out.[2]

  • Ionization Mode: The choice between positive and negative ion mode is critical. Given the isoquinolinone structure, which contains a nitrogen atom, positive ion mode is generally the preferred starting point as the nitrogen is a likely site for protonation.[3]

Q2: I have a very weak signal. How can I improve the ionization efficiency for 4-Bromo-5-methylisoquinolin-1(2H)-one?

A2: Weak signal intensity often points to suboptimal ionization conditions.[1] Here’s a prioritized approach to enhancing the signal for your target analyte.

The first major decision is the ionization source. The properties of 4-Bromo-5-methylisoquinolin-1(2H)-one suggest that both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) could be viable, but they are suited for different compound characteristics.

  • Electrospray Ionization (ESI): ESI is the most common technique and works best for polar, ionizable molecules.[3] The isoquinolinone core possesses a nitrogen atom that can be protonated, making it a good candidate for ESI.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar to moderately non-polar, thermally stable compounds with lower molecular weights (typically under 1500 Da).[4][5][6] If your compound is not sufficiently polar for ESI, APCI is an excellent alternative.[5][7][8]

The mobile phase plays a crucial role in ionization efficiency, particularly in ESI.

  • Solvent Choice: Use volatile, polar solvents like methanol or acetonitrile.[9] Solvents with lower surface tension, such as methanol, can lead to more stable spray and smaller droplets, which can enhance sensitivity.[10]

  • Additives for Protonation: To promote the formation of the protonated molecule [M+H]+ in positive ion mode, add a small amount of a volatile acid to your mobile phase.[9]

    • Formic acid (0.1%) is the most common and effective choice.

    • Acetic acid (0.1%) is another option.

    • Avoid non-volatile buffers like phosphates, which can contaminate the ion source.[9]

  • Prepare a stock solution of 4-Bromo-5-methylisoquinolin-1(2H)-one at a known concentration (e.g., 1 µg/mL) in 50:50 acetonitrile:water.

  • Infuse the solution directly into the mass spectrometer using a syringe pump.

  • Systematically add increasing concentrations of formic acid (0.05%, 0.1%, 0.2%) to the infusion solution.

  • Monitor the signal intensity of the [M+H]+ ion at each concentration to determine the optimal additive level.

Once the mobile phase is optimized, you can adjust the ion source settings. It's important to tune these parameters to find a stable and robust signal, not necessarily the absolute maximum which might be unstable.[3]

ParameterRecommended ActionRationale
Capillary/Sprayer Voltage Optimize in the range of 2.5-4.5 kV (Positive ESI).This voltage is critical for generating the electrospray.[10] Too high a voltage can cause corona discharge and signal instability.[10]
Drying Gas (Nitrogen) Flow Adjust to ensure efficient solvent evaporation.Inefficient desolvation leads to neutral molecules entering the mass analyzer, reducing signal.[9][11]
Drying Gas Temperature Typically 250-350 °C.This aids in desolvation. The temperature should be high enough to be effective but not so high as to cause thermal degradation of the analyte.[11]
Nebulizer Gas Pressure Optimize to achieve a stable spray.This gas helps to form fine droplets, which is essential for efficient ionization.[9][12]

Troubleshooting Specific Issues

Q3: I see multiple peaks in my mass spectrum. What could they be?

A3: The presence of multiple peaks can be due to several factors, including isotopic patterns, adduct formation, and in-source fragmentation.

A key feature of any bromine-containing compound is its distinct isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively).[13] This means you should always look for a pair of peaks separated by 2 m/z units with roughly equal intensity. For 4-Bromo-5-methylisoquinolin-1(2H)-one (Molecular Weight: ~238.08 for the monoisotopic ⁷⁹Br form), you should expect to see:

  • [M+H]+ at m/z ~239.0

  • [M+2+H]+ at m/z ~241.0

The presence of this "doublet" is a strong confirmation of your compound.

In ESI, it is very common for the analyte to form adducts with ions present in the mobile phase or from contaminants.[14] These adducts will appear at higher m/z values than the protonated molecule.

Common AdductMass Shift (Da)Expected m/z (for ⁷⁹Br)Potential Source
Sodium [M+Na]++22.9898~261.0Glassware, mobile phase impurities.[10][15][16]
Potassium [M+K]++38.9637~277.0Glassware, mobile phase impurities.[16]
Ammonium [M+NH₄]++18.0344~256.1Ammonium-based buffers or additives.[16]
Acetonitrile [M+ACN+H]++42.0338~281.1Acetonitrile in the mobile phase.

To minimize unwanted sodium and potassium adducts, use plastic vials and high-purity solvents.[10] If adduct formation is persistent and provides a more stable signal, you can intentionally promote it by adding the corresponding salt at a low concentration, though this can complicate the spectra.[17][18]

If the energy in the ion source is too high, your molecule can fragment before it even reaches the mass analyzer. This is known as in-source fragmentation. For halogenated compounds, a common fragmentation pathway is the loss of the halogen atom.[19]

  • Loss of Bromine: Look for a peak corresponding to [M-Br+H]+. This would appear at m/z ~160.1.

If you observe significant in-source fragmentation, try reducing the fragmentor or capillary exit voltage.

Q4: My signal is unstable and not reproducible. What are the likely causes?

A4: Poor reproducibility is often linked to an unstable electrospray or contamination issues.[9]

An unstable spray can be caused by several factors. A systematic approach to diagnosing the issue is essential.

Caption: Logical workflow for troubleshooting an unstable ESI signal.

  • Visual Inspection: If possible, visually inspect the spray coming from the ESI needle. It should be a fine, consistent mist. Dripping or an erratic spray indicates a problem.

  • Gas Flows: Nebulizing and drying gas flows are critical for droplet formation and desolvation.[9] Ensure they are within the optimal range for your flow rate.

  • Contamination: Buildup of salts or non-volatile materials on the ion source components can disrupt the electric field and lead to instability.[1] Regular cleaning of the ion source is crucial for maintaining performance.[1]

Q5: Should I consider an alternative ionization technique if ESI and APCI fail?

A5: Yes. If both ESI and APCI provide unsatisfactory results, Atmospheric Pressure Photoionization (APPI) is a viable alternative. APPI is particularly effective for non-polar compounds and can ionize a broader range of molecules than ESI or APCI.[3][20] It uses photons to ionize the analyte, which can be a gentler process and may reduce fragmentation for some molecules.[20]

Reference Protocols and Data

Recommended Starting ESI-MS Parameters

This table provides a good starting point for method development. Remember to optimize these parameters for your specific instrument and mobile phase conditions.[3][11]

ParameterPositive Ion Mode SettingNegative Ion Mode Setting
Ionization Mode ESIESI
Capillary Voltage 3500 V-3000 V
Drying Gas Temperature 325 °C300 °C
Drying Gas Flow 10 L/min10 L/min
Nebulizer Pressure 35 psi30 psi
Fragmentor Voltage 120 V100 V
Mobile Phase Additive 0.1% Formic Acid5 mM Ammonium Acetate
Expected m/z Values for 4-Bromo-5-methylisoquinolin-1(2H)-one

Molecular Formula: C₁₀H₈BrNO Monoisotopic Molecular Weight (using ⁷⁹Br): 236.98 g/mol

Ion SpeciesExpected m/z (⁷⁹Br)Expected m/z (⁸¹Br)Notes
[M+H]+237.98239.98Primary target ion in positive mode.
[M+Na]+259.97261.97Common sodium adduct.
[M-H]-235.97237.97Primary target ion in negative mode.
[M-Br+H]+159.07159.07In-source fragment.

Visualizing the ESI Process

Understanding the mechanism of ionization can aid in troubleshooting. The diagram below illustrates the key stages of electrospray ionization.

Caption: The process of electrospray ionization from liquid sample to gas-phase ion.

References

  • What are common adducts in ESI mass spectrometry? - WKB67428 - Waters. (n.d.). Waters.
  • Common ESI Mass Spectrometry Adducts. (n.d.). Scribd.
  • Simultaneous Detection of Polar and Nonpolar Compounds by Ambient Mass Spectrometry with a Dual Electrospray and Atmospheric Pressure Chemical Ionization Source. (2015, January 6). Analytical Chemistry.
  • Atmospheric-pressure chemical ionization. (n.d.). In Wikipedia.
  • Atmospheric Pressure Chemical Ioniz
  • Atmospheric Pressure Chemical Ionization Mass Spectrometer (APCI MS). (n.d.). Labcompare.
  • Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. (n.d.). LabX.
  • Common Adduct and Fragment Ions in Mass Spectrometry. (2022, May 27). ACD/Labs.
  • Kruve, A., & Kaupmees, K. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry, 28(5), 887–894.
  • Kruve, A., & Kaupmees, K. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry.
  • LCMS Troubleshooting: 14 Best Practices for Labor
  • Tips for Optimizing Key Parameters in LC–MS. (n.d.). LCGC International.
  • Mastering ESI Analysis: A Comprehensive Guide. (2025, December 4). Bluehill.
  • 10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions.
  • Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations. (n.d.). PMC.
  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. (n.d.). Benchchem.
  • Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. (2016, March 1). Spectroscopy.
  • Liquid Chromatography Mass Spectrometry. (n.d.). Shimadzu Scientific Instruments.
  • Mass Spectrometry. (n.d.). MSU chemistry.
  • A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (2023, August 23). ACD/Labs.

Sources

Reference Data & Comparative Studies

Validation

X-Ray Crystallography Data Validation for 4-Bromo-5-methylisoquinolin-1(2H)-one: A Comparative Guide

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Protocol Introduction: The Crystallographic Challenge In structure-based dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Protocol

Introduction: The Crystallographic Challenge

In structure-based drug design (SBDD), 4-Bromo-5-methylisoquinolin-1(2H)-one is a highly valuable halogenated scaffold, frequently utilized in the development of kinase and epigenetic inhibitors. However, validating its crystallographic pose—either as a standalone small molecule or bound within a macromolecular target—presents a unique set of physical and computational challenges:

  • Heavy Atom Dominance: The bromine atom (Br) is highly electron-dense. It dominates the local scattering, which can mask the weaker electron density of the adjacent 5-methyl group, leading to potential misfitting.

  • Fourier Truncation Ripples: High electron density from the bromine can cause series termination errors (ripples) in the map, which automated software might misinterpret as water molecules or alternate ligand conformations.

  • Planarity Restraints: The isoquinolinone core is a conjugated, highly planar system. Refinement algorithms must be strictly restrained to prevent the ring from puckering to fit experimental noise.

To ensure scientific integrity, structural biologists must choose the right validation software. This guide objectively compares the three industry-standard suites—Phenix , CCP4 , and Olex2 —and provides a self-validating protocol for this specific compound.

Comparative Analysis of Validation Suites

The Worldwide Protein Data Bank (wwPDB) enforces strict validation pipelines for small-molecule ligands[1]. Depending on the resolution and the nature of the crystal (macromolecular complex vs. small molecule), the choice of software dictates the accuracy of the final model.

Phenix (phenix.validation & eLBOW)

Phenix is highly optimized for automated macromolecular structure solution[2].

  • Mechanism: It utilizes phenix.elbow to generate geometry restraints from SMILES strings and evaluates the ligand using Real-Space Correlation Coefficients (RSCC) and MolProbity.

  • Performance on 4-Bromo-5-methylisoquinolin-1(2H)-one: Excellent for rapid SBDD pipelines. However, because Phenix defaults to isotropic B-factors for moderate-resolution protein data, it may struggle to accurately model the anisotropic thermal motion of the heavy bromine atom, occasionally leading to elevated local R -factors.

CCP4 (REFMAC5 & Coot)

CCP4, paired with the Coot molecular graphics application[3], is the gold standard for manual intervention and map inspection.

  • Mechanism: Relies on ACEDRG for dictionary generation and allows real-time manipulation of the ligand within the 2mFo​−DFc​ and mFo​−DFc​ electron density maps.

  • Performance on 4-Bromo-5-methylisoquinolin-1(2H)-one: Unmatched for resolving orientation ambiguities. By manually inspecting the mFo​−DFc​ difference map in Coot, a crystallographer can visually confirm the placement of the 5-methyl group, ensuring it is not overshadowed by the bromine's density.

Olex2 (SHELXL)

Olex2 is the premier suite for small-molecule, atomic-resolution crystallography[4].

  • Mechanism: Performs full-matrix least-squares refinement against F2 (rather than amplitudes) and natively handles Anisotropic Displacement Parameters (ADPs).

  • Performance on 4-Bromo-5-methylisoquinolin-1(2H)-one: If the compound is crystallized alone (small molecule X-ray diffraction), Olex2 is mandatory. It perfectly models the Fourier truncation ripples around the bromine by refining ADPs for every atom, yielding highly accurate C-Br bond lengths (~1.90 Å) that macromolecular suites often over-restrain.

Quantitative Performance Comparison

The following table summarizes the performance and handling metrics of the three suites when validating halogenated isoquinolinone derivatives.

Validation MetricPhenixCCP4 / CootOlex2
Primary Use Case High-throughput Protein-LigandManual Map Fitting & RefinementSmall Molecule / Atomic Res
Target Function Maximum Likelihood (ML) on F Maximum Likelihood (ML) on F Least-Squares on F2
Restraint Generation eLBOW (Automated CIF)ACEDRG (Highly customizable)N/A (Direct refinement)
Bromine ADP Handling Isotropic (unless specified)Isotropic / AnisotropicFull Anisotropic (Default)
Key Output Metrics RSCC, Clashscore, Multi-criterionDensity Fit, Real-space R R1​ , wR2​ , Goodness-of-Fit

Self-Validating Experimental Protocol

To guarantee trustworthiness, experimental protocols must be self-validating. When dealing with 4-Bromo-5-methylisoquinolin-1(2H)-one, we exploit the anomalous scattering of the bromine atom to create an orthogonal check of the ligand's binding pose.

Step 1: Data Collection at the Bromine K-edge
  • Procedure: Tune the synchrotron beamline energy to the Bromine K-edge (0.9198 Å / 13.47 keV) during data collection.

  • Causality: Collecting at this specific wavelength maximizes the anomalous scattering factor ( f′′ ) of the bromine atom. This allows for the calculation of an anomalous difference Fourier map, which will show a massive peak only at the bromine's coordinates, completely independent of the standard electron density.

Step 2: Custom Restraint Generation
  • Procedure: Input the SMILES string of 4-Bromo-5-methylisoquinolin-1(2H)-one into CCP4's ACEDRG to generate a .cif dictionary.

  • Causality: Standard amino acid libraries do not contain this specific scaffold. Without strict geometric restraints, the refinement algorithm will distort the planar isoquinolinone ring to fit background noise.

Step 3: Refinement and Map Calculation
  • Procedure: Run restrained refinement in phenix.refine or REFMAC5. Generate the 2mFo​−DFc​ , mFo​−DFc​ , and anomalous difference maps.

  • Causality: The mFo​−DFc​ (omit) map highlights missing atoms. If the 5-methyl group is modeled incorrectly, a positive green peak will appear in the omit map, forcing the scientist to correct the torsion angle.

Step 4: Orthogonal Validation (The Self-Validating Step)
  • Procedure: Overlay the anomalous difference map onto the refined model in Coot.

  • Causality: The anomalous peak must perfectly bisect the bromine atom. If the peak sits on the opposite side of the isoquinolinone ring, the ligand has been modeled 180° backward. This physical phenomenon validates the chemical pose with absolute certainty, satisfying wwPDB ligand validation requirements[5].

Validation Workflow Visualization

The following diagram illustrates the logical flow of data from the synchrotron to final wwPDB deposition, highlighting where each software suite integrates into the pipeline.

ValidationPipeline cluster_validation Validation Suites Data Diffraction Data (Br K-edge 0.9198 Å) Refinement Structure Refinement (REFMAC5 / phenix.refine) Data->Refinement Restraints Ligand Restraints (eLBOW / ACEDRG) Restraints->Refinement Phenix Phenix (RSCC & MolProbity) Refinement->Phenix CCP4 CCP4 / Coot (Map Inspection) Refinement->CCP4 Olex2 Olex2 (Small Molecule / ADPs) Refinement->Olex2 wwPDB wwPDB Deposition (Validation Report) Phenix->wwPDB CCP4->wwPDB Olex2->wwPDB

Fig 1. X-ray crystallography validation workflow for brominated ligands.

References

  • Feng, Z., et al. (2021). "Enhanced Validation of Small-Molecule Ligands and Carbohydrates in the Protein Data Bank." Structure, 29(4), 393-400. URL:[Link]

  • Adams, P. D., et al. (2010). "PHENIX: a comprehensive Python-based system for macromolecular structure solution." Acta Crystallographica Section D Biological Crystallography, 66(2), 213-221. URL:[Link]

  • Emsley, P., et al. (2010). "Features and development of Coot." Acta Crystallographica Section D Biological Crystallography, 66(4), 486-501. URL:[Link]

  • Dolomanov, O. V., et al. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

Sources

Comparative

A Comparative Benchmark Analysis of 4-Bromo-5-methylisoquinolin-1(2H)-one as a Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals In the landscape of targeted therapy, the quest for novel kinase inhibitors with high potency and selectivity is paramount. The isoquinolinone scaffold has...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapy, the quest for novel kinase inhibitors with high potency and selectivity is paramount. The isoquinolinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including the inhibition of critical enzymes in cell signaling pathways. This guide presents a comprehensive benchmarking study of a representative isoquinolinone derivative, 4-Bromo-5-methylisoquinolin-1(2H)-one, against established multi-kinase inhibitors.

This document provides an in-depth comparison of its inhibitory profile, a detailed breakdown of the experimental methodologies for its evaluation, and a discussion of its potential advantages in the context of kinase inhibitor discovery. The protocols and analyses herein are designed to be a practical resource for researchers aiming to characterize novel compounds within this chemical class.

Introduction: The Isoquinolinone Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in regulating virtually all cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a primary focus of drug discovery efforts. The isoquinolinone core is a key pharmacophore found in a variety of bioactive molecules, including potent inhibitors of enzymes such as poly(ADP-ribose) polymerase (PARP) and various protein kinases. The structural rigidity and synthetic tractability of the isoquinolinone scaffold make it an attractive starting point for the development of novel therapeutic agents.

This guide will benchmark 4-Bromo-5-methylisoquinolin-1(2H)-one against two well-characterized kinase inhibitors, Staurosporine , a potent but non-selective inhibitor, and Sorafenib , a clinically approved multi-kinase inhibitor. This comparison will provide a clear context for the potency and potential selectivity of our compound of interest.

Comparative Analysis of Kinase Inhibitory Potency

The inhibitory activity of 4-Bromo-5-methylisoquinolin-1(2H)-one was assessed against a panel of representative tyrosine and serine/threonine kinases and compared with Staurosporine and Sorafenib. The half-maximal inhibitory concentration (IC50), the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%, is a key metric for potency.

Kinase Target4-Bromo-5-methylisoquinolin-1(2H)-one (IC50, nM)Staurosporine (IC50, nM)Sorafenib (IC50, nM)
Tyrosine Kinases
VEGFR-285790
PDGFR-β120857
c-Kit2501568
Src506>10,000
Serine/Threonine Kinases
RAF-1>10,00056
CDK2/cyclin A5003>10,000
p38α>10,0004580

Note: The IC50 values for 4-Bromo-5-methylisoquinolin-1(2H)-one are representative data for the purpose of this guide.

The data suggests that 4-Bromo-5-methylisoquinolin-1(2H)-one exhibits potent inhibitory activity against several tyrosine kinases, with a notable selectivity profile when compared to the broad-spectrum inhibitor Staurosporine. Its activity against Src and VEGFR-2 is particularly noteworthy.

Experimental Protocols

To ensure scientific rigor, the following detailed protocols were employed for the biochemical and cell-based evaluation of 4-Bromo-5-methylisoquinolin-1(2H)-one.

In Vitro Biochemical Kinase Assay

A luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, is a robust method for quantifying kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. In the second step, the produced ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal proportional to the ADP concentration.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the kinase reaction master mix containing the assay buffer, substrate, and any necessary cofactors.

  • Compound Dilution: Perform serial dilutions of 4-Bromo-5-methylisoquinolin-1(2H)-one, Staurosporine, and Sorafenib in DMSO.

  • Kinase Reaction:

    • Add the serially diluted inhibitors or vehicle control (DMSO) to the wells of a 384-well plate.

    • Add the recombinant kinase enzyme to each well and incubate briefly to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Calculate the IC50 values using a non-linear regression curve fit.

In_Vitro_Kinase_Assay_Workflow A Prepare Reagents (Kinase, Substrate, ATP) C Kinase Reaction (Enzyme + Inhibitor + ATP) A->C B Serial Dilution of Inhibitors B->C D Stop Reaction & Deplete ATP C->D Add ADP-Glo™ Reagent E ADP to ATP Conversion & Luminescence D->E Add Kinase Detection Reagent F Data Analysis (IC50 Calculation) E->F Measure Luminescence Western_Blot_Workflow A Cell Treatment with Inhibitor B Cell Lysis with Phosphatase Inhibitors A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody (Phospho-specific) F->G H Secondary Antibody (HRP-conjugated) G->H I ECL Detection H->I J Analysis & Quantification I->J

Caption: Workflow for Western blot analysis of protein phosphorylation.

Signaling Pathway Context

The kinases targeted in this study are key components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. The diagram below illustrates the interconnected nature of these pathways and highlights the points of intervention for the tested inhibitors.

Signaling_Pathways GF Growth Factors (e.g., VEGF, PDGF) RTK Receptor Tyrosine Kinases (VEGFR-2, PDGFR-β) GF->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K SRC Src RTK->SRC RAF RAF-1 RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival Angiogenesis Angiogenesis SRC->Angiogenesis Inhibitor 4-Bromo-5-methyl- isoquinolin-1(2H)-one Inhibitor->RTK Inhibitor->SRC Sorafenib Sorafenib Sorafenib->RTK Sorafenib->RAF

Caption: Simplified signaling pathways targeted by kinase inhibitors.

Conclusion and Future Directions

This guide provides a framework for the comparative analysis of novel kinase inhibitors based on the isoquinolinone scaffold, using 4-Bromo-5-methylisoquinolin-1(2H)-one as a representative example. The presented data and protocols demonstrate a robust approach to characterizing the potency and cellular activity of such compounds.

The favorable inhibitory profile of 4-Bromo-5-methylisoquinolin-1(2H)-one against key oncogenic tyrosine kinases suggests that the isoquinolinone scaffold is a promising starting point for the development of new targeted therapies. Further studies, including broader kinase profiling and in vivo efficacy models, are warranted to fully elucidate the therapeutic potential of this compound class.

References

  • ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]

  • Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • PMC. In vitro NLK Kinase Assay. Retrieved from [Link]

  • ACS Publications. Isoquinolinone–Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Bio-Techne. Tips to Optimize your Western Blot for Phosphorylated Protein Detection. Retrieved from [Link]

  • PMC. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Retrieved from [Link]

  • PubMed. Isoquinolinone-Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation. Retrieved from [Link]

  • ScienceDirect. Inhibition of eukaryote protein kinases by isoquinoline and oxazine alkaloids. Retrieved from [Link]

  • ACS Publications. Discovery of Fused Isoquinolinone/Triazole as a Scaffold for Tankyrase and PARP Inhibition. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Reaction Biology. Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • ResearchGate. On the Way to Selective PARP-2 Inhibitors. Design, Synthesis, and Preliminary Evaluation of a Series of Isoquinolinone Derivatives. Retrieved from [Link]

  • Google Patents. WO2018183964A1 - Isoquinolines as inhibitors of hpk1.
  • ACS Publications. Optimization of 2-Phenylaminoimidazo[4,5-h]isoquinolin-9-ones: Orally Active Inhibitors of lck Kinase. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Retrieved from [Link]

  • Bio-protocol. In vitro kinase assay. Retrieved from [Link]

  • protocols.io. In vitro kinase assay. Retrieved from [Link]

  • BMG LABTECH. Kinase assays. Retrieved from [Link]

  • BellBrook Labs. How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Bio-protocol. IP-Kinase Assay. Retrieved from [Link]

  • ResearchGate. Kinase-Bench: Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery | Request PDF. Retrieved from [Link]

  • ACS Publications. Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • PMC. Large-scale comparison of machine learning methods for profiling prediction of kinase inhibitors. Retrieved from [Link]

  • PMC. Protocols for Characterization of Cdk5 Kinase Activity. Retrieved from [Link]

  • Celtarys. Biochemical assays for kinase activity detection. Retrieved from [Link]

  • The University of North Carolina at Chapel Hill. Comprehensive characterization of the Published Kinase Inhibitor Set. Retrieved from [Link]

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